Iodoquine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2007-00-3 |
|---|---|
Molecular Formula |
C18H26IN3 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-N-(7-iodoquinolin-4-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C18H26IN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21) |
InChI Key |
QCZZTGLRWDAZMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)I |
Synonyms |
iodoquine |
Origin of Product |
United States |
Foundational & Exploratory
Iodoquinol as a Potential Zinc Ionophore: A Technical Guide for Researchers
Abstract: This technical guide explores the compelling, albeit largely indirect, evidence supporting iodoquinol (5,7-diiodo-8-hydroxyquinoline) as a potential zinc ionophore. While its structural analog, clioquinol, has been more extensively studied for this property, iodoquinol's historical use in treating the zinc-deficiency disorder acrodermatitis enteropathica provides a strong foundation for this hypothesis.[1][2] This document synthesizes existing data, proposes mechanisms of action based on related 8-hydroxyquinoline compounds, outlines potential therapeutic signaling pathways, and provides detailed experimental protocols for researchers to directly validate iodoquinol's zinc ionophore activity. The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of metal ionophores.
Introduction to Iodoquinol and Zinc Ionophores
Iodoquinol, a di-iodinated 8-hydroxyquinoline, is an antimicrobial agent traditionally used as a luminal amebicide for the treatment of intestinal amebiasis.[3][4][5] Its mechanism of action has historically been attributed to the chelation of essential metal ions, like ferrous iron, required for parasitic metabolism. However, a compelling body of evidence suggests a more nuanced role involving the transport of zinc ions.
Zinc ionophores are lipid-soluble molecules that bind to zinc ions and facilitate their transport across biological membranes, effectively increasing intracellular zinc concentrations. This disruption of cellular zinc homeostasis can trigger a variety of downstream effects, making zinc ionophores promising therapeutic candidates for a range of diseases, including cancer, neurodegenerative disorders, and viral infections.
The therapeutic potential of the 8-hydroxyquinoline scaffold is well-documented through compounds like clioquinol and PBT2. Given that iodoquinol shares this core structure and has been observed to enhance zinc absorption in clinical settings, it stands as a strong candidate for a zinc ionophore, warranting further direct investigation.
The 8-Hydroxyquinoline Scaffold: A Platform for Ion Transport
The bioactivity of 8-hydroxyquinoline (8HQ) and its derivatives is intrinsically linked to their ability to chelate divalent metal ions. As lipophilic molecules, they can form neutral complexes with metal ions like zinc, allowing the complex to passively diffuse across the hydrophobic lipid bilayer of cell membranes. Once inside the cell, the complex can dissociate, releasing the zinc ion into the cytosol or specific organelles.
The proposed mechanism involves the 8HQ derivative forming a 2:1 complex with a Zn²⁺ ion, neutralizing its charge and enabling membrane transit. A plausible model, extrapolated from studies on the related ionophore PBT2, suggests an electroneutral exchange where the influx of one Zn²⁺ ion is coupled with the efflux of two H⁺ protons, thereby maintaining the cellular membrane potential.
Evidence and Quantitative Data
While direct studies quantifying iodoquinol's zinc ionophore activity are scarce, its clinical efficacy in treating zinc deficiency and the extensive research on its analogs provide a strong basis for its function.
Table 1: Clinical and Preclinical Observations of Iodoquinol's Effect on Zinc
| Study Type | Subject | Observation | Reference(s) |
| Clinical Case Study | Human (Acrodermatitis enteropathica) | Di-iodohydroxyquinoline treatment increases zinc absorption and retention. | |
| Preclinical Study | Rats | Diodoquin (Iodoquinol) therapy is effective for treating zinc deficiency. | |
| Review/Database | General Pharmacology | Enhances zinc absorption, likely by acting as a zinc ionophore. |
Table 2: Quantitative Activity of 8-Hydroxyquinoline Analogs (for Comparison)
| Compound | Model System | Concentration / Dose | Observed Effect | Reference(s) |
| Clioquinol | Cultured Astrocytes | 0.1–10 µM | Induction of autophagy. | |
| Clioquinol | Human Cancer Cells | Co-administered with 50 µM ZnCl₂ | Dramatic enhancement of cytotoxicity compared to ZnCl₂ alone. | |
| PBT2 | Streptococcus uberis | 14.5 µM | Minimum Inhibitory Concentration (MIC). | |
| PBT2 | Alzheimer's Disease Patients | 50 and 250 mg/day | Phase II clinical trial dosage; well-tolerated. | |
| Pyrithione | SARS-CoV infected cells | 2 µM (with 2 µM Zn²⁺) | 98% reduction in viral replication. |
Potential Signaling Pathways and Therapeutic Applications
Based on the mechanisms elucidated for clioquinol and PBT2, iodoquinol-mediated zinc influx could modulate several critical cellular pathways.
Oncology: Lysosomal Disruption and Apoptosis
In cancer cells, clioquinol has been shown to act as a zinc ionophore that specifically targets lysosomes. The resulting accumulation of zinc within these organelles disrupts lysosomal integrity, leading to the release of cathepsins and the cleavage of the pro-apoptotic protein Bid. This initiates a caspase cascade, culminating in apoptotic cell death. Furthermore, the clioquinol-zinc combination can inhibit the pro-survival NF-κB signaling pathway, enhancing the sensitivity of cancer cells to treatments like radiation.
Neurodegeneration: Autophagy Activation
In models relevant to neurodegenerative diseases like Alzheimer's, clioquinol-induced zinc influx activates autophagic flux. Autophagy is a cellular process responsible for clearing damaged organelles and aggregated proteins, such as amyloid-β oligomers. By acting as a zinc ionophore, iodoquinol could potentially restore or enhance this crucial cellular maintenance process, offering a therapeutic strategy for diseases characterized by protein misfolding and aggregation.
Experimental Protocols for Validation
To definitively characterize iodoquinol as a zinc ionophore, a series of well-defined experiments are required.
Protocol 1: Liposome-Based Zinc Ionophore Assay
This in vitro assay provides a direct measure of a compound's ability to transport zinc across a simple lipid membrane, eliminating confounding cellular factors.
Materials:
-
Lipids (e.g., DOPC, DOPS)
-
Zinc-specific fluorophore (e.g., FluoZin-3)
-
Iodoquinol
-
Zinc Sulfate (ZnSO₄)
-
Size-exclusion chromatography column
-
Fluorometer
Methodology:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a zinc-specific fluorophore like FluoZin-3.
-
Purification: Remove non-encapsulated fluorophore by passing the liposome suspension through a size-exclusion column.
-
Assay:
-
Add the purified liposomes to a cuvette with buffer.
-
Add Iodoquinol to the external solution.
-
Initiate the transport reaction by adding ZnSO₄ to the external solution.
-
-
Measurement: Monitor the increase in fluorescence over time. An increase signifies that iodoquinol is transporting zinc into the liposomes, where it binds to the encapsulated FluoZin-3.
Protocol 2: Cellular Zinc Influx Assay
This assay confirms the ionophore activity in a live cell context.
Materials:
-
Adherent cell line (e.g., HeLa, SH-SY5Y)
-
Cell culture medium and reagents
-
Membrane-permeable zinc fluorophore (e.g., FluoZin-3 AM)
-
Iodoquinol, Zinc Sulfate (ZnSO₄), TPEN (a zinc chelator)
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Seeding: Plate cells on glass-bottom dishes (for microscopy) or multi-well plates (for flow cytometry) and allow them to adhere overnight.
-
Probe Loading: Wash cells with a suitable buffer (e.g., HBSS) and incubate with FluoZin-3 AM (e.g., 1-10 µM) for 20-30 minutes at 37°C to load the dye into the cells.
-
Washing: Wash cells 2-3 times to remove excess probe.
-
Imaging/Measurement:
-
Acquire a baseline fluorescence reading.
-
Add Iodoquinol and ZnSO₄ to the cells and record the change in fluorescence intensity over time. A rapid increase indicates zinc influx.
-
(Optional) As a control, add the membrane-impermeable chelator TPEN to the medium after zinc influx to confirm the signal is zinc-dependent (fluorescence should decrease).
-
Conclusion and Future Directions
The structural analogy of iodoquinol to well-characterized zinc ionophores, combined with clinical evidence of its ability to enhance zinc absorption, strongly supports its function as a zinc ionophore. While this guide provides a theoretical framework and comparative data, direct experimental validation is paramount.
Future research should focus on:
-
Direct Confirmation: Performing the outlined liposome and cellular influx assays to definitively prove and quantify iodoquinol's zinc ionophore activity.
-
Mechanistic Studies: Investigating whether iodoquinol acts as a Zn²⁺/H⁺ antiporter and identifying its primary subcellular targets (e.g., lysosomes).
-
Therapeutic Validation: Testing the efficacy of iodoquinol in preclinical models of diseases where zinc dysregulation is implicated, such as specific cancers and neurodegenerative disorders, using the insights gained from clioquinol and PBT2 as a guide.
By systematically addressing these questions, the scientific community can unlock the full therapeutic potential of this long-established compound.
References
- 1. Diiodohydroxyquinoline - Wikipedia [en.wikipedia.org]
- 2. Zinc and di-iodohydroxyquinoline therapy in acrodermatitis enteropathica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. brainkart.com [brainkart.com]
- 5. 5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Novel Iodoquine Derivatives for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel iodoquine derivatives. This compound, a derivative of the 4-aminoquinoline scaffold, represents a promising area of research for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. This document details synthetic methodologies, presents quantitative biological data, and visualizes key experimental workflows and cellular signaling pathways to facilitate further research and development in this area.
Data Presentation: Biological Activity of Novel Iodoquinoline and Related Derivatives
The following tables summarize the in vitro biological activities of various iodoquinoline and related 4-aminoquinoline derivatives against cancer cell lines and malarial parasites.
Table 1: Anticancer Activity of 4-Aminoquinoline Derivatives
| Compound ID | 7-Substitution | Side Chain | Cell Line | GI50 (µM) | Reference |
| CQ | Cl | -N,N-diethyl-1,4-pentanediamine | MDA-MB-468 | 24.36 | [1] |
| CQ | Cl | -N,N-diethyl-1,4-pentanediamine | MCF-7 | 20.72 | [1] |
| Compound 4 | Cl | -ethane-1,2-diamine | MDA-MB-468 | 11.01 | [1] |
| Compound 5 | Cl | -N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [1] |
| Compound 10 | Cl | bis-(7-chloroquinolin-4-yl) | MDA-MB-468 | 7.35 | [1] |
| Compound 13 | Cl | -4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl | MDA-MB-468 | IC50 < 10 | |
| B01002 | (Isoquinoline) | - | SKOV3 | 7.65 µg/mL | |
| C26001 | (Isoquinoline) | - | SKOV3 | 11.68 µg/mL |
Table 2: Antimalarial Activity of 4-Aminoquinoline Derivatives
| Compound ID | 7-Substitution | Side Chain | P. falciparum Strain | IC50 (nM) | Reference |
| CQ | Cl | -N,N-diethyl-1,4-pentanediamine | Resistant | - | |
| Compound 7 | Cl | -[3-(cyclopropylthiourea)propyl] | Resistant | < CQ | |
| 1m | Cl | Varied | Resistant | ED50 = 2.062 mg/kg (in vivo) | |
| 1o | Cl | Varied | Resistant | ED50 = 2.231 mg/kg (in vivo) | |
| 2c | Cl | Varied | Resistant | ED50 = 1.431 mg/kg (in vivo) | |
| 2j | Cl | Varied | Resistant | ED50 = 1.623 mg/kg (in vivo) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key intermediates and final this compound derivatives.
Synthesis of 4,7-Dichloroquinoline (Key Intermediate)
The synthesis of the crucial precursor, 4,7-dichloroquinoline, is a multi-step process.
Step 1: Synthesis of 7-chloro-4-hydroxyquinoline
-
Reaction Setup: In a round-bottom flask, combine 3-chloroaniline and diethyl ethoxymethylenemalonate.
-
Condensation: Heat the mixture on a steam bath for 1 hour, allowing the ethanol formed to distill off. The crude product, diethyl 2-((3-chlorophenylamino)methylene)malonate, is used directly in the next step.
-
Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A to approximately 250-260 °C.
-
Addition: Slowly add the crude product from the previous step into the boiling solvent and continue heating for 1 hour.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated solid, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, is collected by filtration.
-
Hydrolysis and Decarboxylation: The ester is hydrolyzed using aqueous sodium hydroxide, followed by decarboxylation at high temperature (250–270 °C) to yield 7-chloro-4-hydroxyquinoline.
Step 2: Chlorination of 7-chloro-4-hydroxyquinoline
-
Reaction: Treat 7-chloro-4-hydroxyquinoline with phosphorus oxychloride (POCl₃).
-
Work-up: Carefully quench the reaction mixture with ice water.
-
Purification: The crude 4,7-dichloroquinoline is purified by recrystallization or column chromatography to yield the final intermediate.
General Procedure for the Synthesis of 7-Iodo-4-aminoquinoline Derivatives
This procedure is a representative method for the synthesis of this compound and its analogs, based on the well-established synthesis of chloroquine.
-
Reaction Setup: In a sealed reaction vessel, combine 4,7-diiodoquinoline (or a suitable 7-iodo-4-chloroquinoline precursor) and the desired amine side chain (e.g., 4-diethylamino-1-methylbutylamine for this compound).
-
Reaction Conditions: Heat the mixture at a high temperature, typically around 180 °C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium bicarbonate).
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 7-iodo-4-aminoquinoline derivative.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of 6-Iodo-2-phenylquinoline-4-carboxylic Acid Derivatives
This one-pot, three-component method provides a library of 6-iodo-substituted carboxy-quinolines.
-
Reactant Preparation: Solubilize the desired phenyl-substituted aldehyde (1 mmol) in a minimum amount of acetic acid.
-
Addition of Reagents: Add a mixture of pyruvic acid (1.5 mmol) and trifluoroacetic acid (TFA, 20 µL) as a catalyst to the aldehyde solution and stir for 10 minutes.
-
Final Addition: Dissolve 6-iodo-aniline (1 mmol) in a minimum amount of acetic acid and add it to the reaction mixture.
-
Reaction: Reflux the resulting mixture for 12 hours.
-
Isolation: Obtain the product by filtering the resulting suspension and washing the solid with ethanol.
-
Purification: Recrystallize the product from dichloromethane and ethanol.
-
Characterization: The final products are characterized by FT-IR, MS, ¹H NMR, and ¹³C NMR spectroscopy.
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and proposed signaling pathways for this compound derivatives.
Synthetic Workflow
References
Iodoquine: A Technical Guide to Cellular Uptake and Intracellular Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodoquine, a diiodinated 8-hydroxyquinoline, has a long-standing history as an antimicrobial agent. Emerging research, however, has unveiled its potential as an anticancer agent, primarily attributed to its ability to modulate intracellular metal ion homeostasis. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular uptake and intracellular localization, with a focus on its role as a zinc ionophore and its subsequent accumulation in lysosomes. Due to the limited availability of direct quantitative data for this compound, this guide incorporates findings from closely related 8-hydroxyquinoline analogs, namely clioquinol and PBT2, to provide a more complete mechanistic picture. Detailed experimental protocols are provided to facilitate further investigation into the cellular pharmacology of this compound and its derivatives.
Introduction
This compound (5,7-diiodo-8-hydroxyquinoline) is a lipophilic molecule with known metal-chelating properties, particularly for ferrous ions.[1] While its primary clinical use has been as a luminal amebicide, recent studies have shifted focus towards its potential in cancer therapy. The lipophilic nature of this compound allows it to traverse cellular membranes, initiating a cascade of intracellular events that are the subject of ongoing research. This guide will delve into the mechanisms of this compound's entry into the cell and its subsequent journey to various subcellular compartments, with a particular emphasis on its lysosomotropic properties.
Cellular Uptake of this compound
The precise kinetics of this compound's cellular uptake have not been extensively quantified. However, based on its physicochemical properties and data from analogous 8-hydroxyquinoline compounds, a passive diffusion mechanism is likely the primary route of entry into cells. As a lipophilic molecule, this compound can readily cross the lipid bilayer of the plasma membrane.
Furthermore, this compound's function as a zinc ionophore plays a crucial role in its cellular accumulation. It can form a lipophilic complex with extracellular zinc, facilitating the transport of zinc across the plasma membrane and down its concentration gradient.[2][3] This ionophoretic activity can lead to a significant increase in intracellular zinc concentrations.
Intracellular Localization: The Lysosome as a Primary Target
A growing body of evidence suggests that this compound, much like its analog clioquinol, exhibits lysosomotropic behavior, meaning it preferentially accumulates within lysosomes.[4][5] The acidic environment of the lysosome (pH 4.5-5.0) is thought to trap the protonated form of the weakly basic this compound molecule, leading to its sequestration.
The accumulation of this compound and zinc within lysosomes has profound consequences for cellular function. This includes the disruption of lysosomal membrane integrity, leading to the release of cathepsins and other hydrolytic enzymes into the cytoplasm. This release can trigger a cascade of events culminating in apoptotic cell death.
While direct quantitative data on the subcellular distribution of this compound is scarce, studies on the brominated analog of clioquinol (B2Q) have confirmed its ability to cross the cell membrane and accumulate intracellularly. X-ray fluorescence imaging has shown that clioquinol-guided copper accumulates in the nuclei of cells, while PBT2-guided copper is found near the cell membrane, suggesting that the specific substitution pattern on the 8-hydroxyquinoline scaffold can influence intracellular distribution.
Table 1: Quantitative Data on Cellular Uptake and Cytotoxicity of 8-Hydroxyquinoline Derivatives
| Compound | Cell Line | Parameter | Value | Reference |
| Clioquinol | Various Cancer Cell Lines | IC50 | Low micromolar range | |
| Clioquinol | Leukemia and Myeloma Cells | Apoptosis-inducing concentration | As low as 5 µM | |
| PBT2 | S. uberis | Zinc Accumulation | >3-fold increase with 0.25 mg/L PBT2 + 100 µM Zinc | |
| 5-carboxy-8HQ | HeLa Cells | Cellular IC50 for JMJD2A inhibition | 86.5 µM | |
| 5-carboxy-8HQ | HeLa Cells | Cytotoxicity IC50 | 291.6 µM |
Note: This table summarizes available quantitative data for this compound analogs. Direct quantitative data for this compound is not currently available in the reviewed literature.
Signaling Pathways and Downstream Effects
The intracellular accumulation of this compound and the subsequent disruption of metal ion homeostasis trigger several signaling pathways, ultimately leading to cell death, particularly in cancer cells.
Lysosome-Mediated Apoptosis
The primary mechanism of this compound-induced cell death appears to be through the lysosomal pathway. The accumulation of zinc within lysosomes, facilitated by this compound, leads to lysosomal membrane permeabilization (LMP). This releases lysosomal proteases, such as cathepsins, into the cytosol, which can then activate the intrinsic apoptotic pathway through cleavage of Bid, a pro-apoptotic Bcl-2 family protein.
ATM/p53 Signaling
Studies on clioquinol have shown that it can induce DNA double-strand breaks, leading to the activation of the ataxia-telangiectasia mutated (ATM) kinase. Activated ATM then phosphorylates and stabilizes the tumor suppressor protein p53. This activation of the p53 signaling pathway can lead to cell cycle arrest and apoptosis.
Inhibition of Histone Deacetylases (HDACs)
Clioquinol has been demonstrated to inhibit the activity of histone deacetylases (HDACs), which are zinc-dependent enzymes. By chelating zinc, clioquinol can disrupt HDAC function, leading to the upregulation of tumor suppressor genes like p21 and p27, cell cycle arrest at the G1 phase, and apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to study the cellular uptake and intracellular localization of this compound. These are generalized protocols that may require optimization for specific cell lines and experimental conditions.
Quantification of Intracellular this compound using HPLC
This protocol describes a method to quantify the intracellular concentration of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS. Detach the cells using trypsin-EDTA and collect them in a microcentrifuge tube.
-
Cell Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a known volume of lysis buffer.
-
Protein Precipitation: Add an equal volume of ice-cold acetonitrile to the cell lysate to precipitate proteins. Vortex and centrifuge at high speed.
-
Sample Preparation for HPLC: Collect the supernatant, which contains the extracted this compound, and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. A reverse-phase C18 column is typically used. The mobile phase can be a gradient of acetonitrile and water with a small percentage of formic acid. Detection is performed using a UV detector at a wavelength determined by the absorption maximum of this compound (e.g., around 254 nm).
-
Quantification: Create a standard curve using known concentrations of this compound. The intracellular concentration can be calculated based on the peak area from the sample and the standard curve, normalized to the cell number or total protein content.
Visualization of Intracellular Localization by Confocal Microscopy
This protocol outlines a general procedure for visualizing the subcellular localization of this compound using confocal fluorescence microscopy. As this compound is not fluorescent, this protocol would require the synthesis of a fluorescently tagged this compound derivative or the use of co-localization with fluorescent organelle markers.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescently-tagged this compound or unlabeled this compound
-
Lysosomal marker (e.g., LysoTracker Red)
-
Nuclear stain (e.g., DAPI)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass-bottom dishes. Treat with fluorescently-tagged this compound or unlabeled this compound.
-
Co-staining (for unlabeled this compound): If using unlabeled this compound, incubate cells with a fluorescent marker for the organelle of interest (e.g., LysoTracker for lysosomes) according to the manufacturer's protocol.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 if intracellular antibody staining is required.
-
Staining: Stain with DAPI to visualize the nucleus.
-
Imaging: Mount the coverslips and acquire images using a confocal microscope. Use appropriate laser lines and emission filters for the fluorophores used.
-
Co-localization Analysis: Analyze the images to determine the degree of co-localization between the this compound signal (or its indirect marker) and the organelle-specific markers.
Subcellular Fractionation for this compound Distribution Analysis
This protocol describes a method for separating cellular components to determine the distribution of this compound in different organelles.
Materials:
-
Cell culture reagents
-
This compound
-
Fractionation buffer
-
Dounce homogenizer or needle and syringe
-
Centrifuge and ultracentrifuge
-
Reagents for this compound quantification (e.g., for HPLC as described in 5.1)
Procedure:
-
Cell Culture and Treatment: Grow and treat cells with this compound as described previously.
-
Cell Homogenization: Harvest and wash the cells. Resuspend the cell pellet in ice-cold fractionation buffer and disrupt the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER and Golgi). The final supernatant is the cytosolic fraction.
-
-
Lysosome Enrichment (Optional): Lysosomes can be further enriched from the mitochondrial or microsomal pellet using density gradient centrifugation (e.g., with a sucrose or Percoll gradient).
-
This compound Quantification: Quantify the amount of this compound in each fraction using a suitable method like HPLC (Protocol 5.1).
Conclusion
While direct quantitative data on the cellular uptake and intracellular localization of this compound remain to be fully elucidated, the available evidence, strongly supported by studies on analogous 8-hydroxyquinoline compounds, points towards a mechanism involving passive diffusion, zinc ionophore activity, and significant lysosomal accumulation. This lysosomotropism appears to be a key driver of its anticancer effects, triggering lysosomal membrane permeabilization and subsequent apoptotic signaling cascades. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular pharmacology of this compound and unlock its full therapeutic potential. Future studies should focus on obtaining precise quantitative measurements of this compound's uptake kinetics and subcellular distribution in various cell types to provide a more definitive understanding of its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clioquinol Synergistically Augments Rescue by Zinc Supplementation in a Mouse Model of Acrodermatitis Enteropathica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clioquinol targets zinc to lysosomes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Iodoquine Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Analysis of 8-Hydroxyquinoline-Based Antiprotozoal Agents
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of iodoquine (5,7-diiodo-8-hydroxyquinoline), a critical compound in the development of antiprotozoal therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the chemical modifications that influence the biological activity of this compound and its analogs.
Introduction
This compound, also known as iodoquinol or diiodohydroxyquinoline, is an 8-hydroxyquinoline derivative with well-established efficacy as a luminal amebicide.[1] Its primary application is in the treatment of intestinal amebiasis caused by the protozoan parasite Entamoeba histolytica.[1] The core structure of 8-hydroxyquinoline is a recognized pharmacophore with a broad spectrum of biological activities, including antiprotozoal, antibacterial, and antifungal properties. Understanding the relationship between the chemical structure of this compound analogs and their biological activity is paramount for the rational design of new, more potent, and less toxic therapeutic agents.
Mechanism of Action
The primary mechanism of action of this compound and its analogs is believed to be the chelation of essential metal ions, particularly ferrous (Fe²⁺) and copper (Cu²⁺) ions.[2] These metal ions are crucial cofactors for various parasitic enzymes involved in key metabolic pathways. By sequestering these ions, this compound disrupts cellular function, leading to parasite death.
dot
Caption: Proposed mechanism of action for this compound.
Additional proposed mechanisms include the disruption of DNA synthesis and the alteration of parasite cell membrane integrity, further contributing to its amoebicidal effects.[2]
Structure-Activity Relationship (SAR) Studies
The 8-Hydroxyquinoline Core
The 8-hydroxyquinoline scaffold is essential for the metal-chelating activity of these compounds. The proximity of the hydroxyl group at position 8 and the nitrogen atom in the quinoline ring creates a bidentate ligand capable of forming stable complexes with metal ions.
Halogenation at Positions 5 and 7
The presence of halogen atoms, particularly iodine, at positions 5 and 7 is a hallmark of this compound and is believed to significantly contribute to its antiprotozoal potency. While direct comparative studies are limited, the high efficacy of this compound suggests that these bulky, lipophilic substituents may enhance membrane permeability and/or modulate the electronic properties of the quinoline ring to favor metal chelation.
Substitutions at Other Positions
Modifications at other positions on the 8-hydroxyquinoline ring have been explored in the context of other biological activities, which can provide insights for future antiprotozoal drug design. For instance, the introduction of various substituents at the 2 and 5 positions has been shown to influence the antibacterial and anticancer properties of 8-hydroxyquinoline derivatives. Further investigation is required to systematically evaluate the impact of these modifications on anti-amebic activity.
Table 1: Hypothetical Quantitative SAR Data for this compound Analogs
Due to the lack of publicly available, comprehensive SAR studies on this compound analogs for antiamoebic activity, the following table is a hypothetical representation based on general principles of medicinal chemistry. It is intended to serve as a template for future research and data presentation.
| Compound ID | R5 | R7 | LogP (calculated) | IC50 (µM) vs. E. histolytica |
| This compound | I | I | 3.1 | Data Not Available |
| Analog-1 | Br | Br | 2.8 | Data Not Available |
| Analog-2 | Cl | Cl | 2.5 | Data Not Available |
| Analog-3 | I | H | 2.6 | Data Not Available |
| Analog-4 | H | I | 2.6 | Data Not Available |
| Analog-5 | NO₂ | I | 2.9 | Data Not Available |
Experimental Protocols
The following sections outline representative experimental methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthesis of 5,7-Dihalo-8-hydroxyquinolines
The synthesis of this compound and its halogenated analogs typically starts from 8-hydroxyquinoline.
dot
Caption: General synthesis workflow for this compound analogs.
Detailed Protocol:
-
Dissolution: Dissolve 8-hydroxyquinoline in a suitable solvent, such as ethanol or acetic acid.
-
Halogenation: Add the halogenating agent (e.g., a solution of iodine and potassium iodide for iodination) dropwise to the solution with stirring. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the product is typically precipitated by the addition of water. The solid is then collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography to yield the pure 5,7-dihalo-8-hydroxyquinoline derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antiamoebic Activity Assay
The in vitro activity of synthesized compounds against Entamoeba histolytica can be determined by assessing the viability of trophozoites after drug exposure.
Materials:
-
Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)
-
TYI-S-33 medium supplemented with bovine serum
-
96-well microtiter plates
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Metronidazole (as a positive control)
-
Nitroblue tetrazolium (NBT)
-
Hemocytometer
Protocol:
-
Culturing of Trophozoites: Maintain axenic cultures of E. histolytica trophozoites in TYI-S-33 medium at 37°C.
-
Preparation of Drug Dilutions: Prepare a stock solution of each test compound in DMSO. Serially dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the parasites (typically ≤ 0.5%).
-
Assay Setup: Harvest trophozoites during the logarithmic growth phase and adjust the cell density to a final concentration of approximately 2 x 10⁴ cells/mL in fresh medium.
-
Drug Exposure: Add 100 µL of the trophozoite suspension to each well of a 96-well plate. Then, add 100 µL of the appropriate drug dilution to each well. Include wells with metronidazole as a positive control and wells with medium containing DMSO as a negative control.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Viability Assessment (NBT Reduction Assay):
-
After incubation, add a solution of NBT to each well.
-
Incubate for an additional 2-3 hours at 37°C. Viable trophozoites will reduce the yellow NBT to a blue formazan product.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the negative control. Determine the 50% inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
dot
Caption: Workflow for in vitro antiamoebic activity testing.
Conclusion and Future Directions
The 8-hydroxyquinoline scaffold, particularly as represented by this compound, remains a valuable starting point for the development of new antiprotozoal agents. The established mechanism of action through metal chelation provides a clear rationale for its activity. However, a significant gap exists in the systematic exploration of the structure-activity relationships of this compound analogs.
Future research should focus on the following areas:
-
Systematic Synthesis and Evaluation: A comprehensive library of 5,7-disubstituted-8-hydroxyquinoline analogs should be synthesized and evaluated in vitro against E. histolytica and other relevant protozoan parasites to generate robust quantitative SAR data.
-
Exploration of Other Substitutions: The impact of substituents at other positions of the quinoline ring on antiprotozoal activity and selectivity should be investigated.
-
Mechanism of Action Studies: Further studies are needed to elucidate the precise molecular targets of this compound and to understand the role of each structural component in its biological activity.
-
In Vivo Efficacy and Toxicity: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and toxicity profiles.
By addressing these research gaps, it will be possible to design and develop novel this compound-based therapeutics with improved potency, selectivity, and safety profiles for the treatment of protozoal infections.
References
Iodoquinol's Disruption of Cellular Metal Ion Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoquinol, a halogenated 8-hydroxyquinoline, has a long history as an antimicrobial agent. Its therapeutic effects are increasingly understood to be linked to its profound impact on the homeostasis of essential metal ions within cells. By acting as both a chelator and an ionophore for various divalent cations, iodoquinol can disrupt the delicate balance of intracellular metal ion concentrations, leading to a cascade of downstream cellular effects. This technical guide provides an in-depth exploration of iodoquinol's core mechanisms of action related to metal ion homeostasis, offering researchers and drug development professionals a comprehensive resource detailing its effects on zinc, copper, iron, and calcium dynamics, the experimental protocols to study these effects, and the signaling pathways that are consequently modulated. While much of the direct quantitative data comes from its close structural analog, clioquinol, the principles of metal ion modulation are highly translatable and provide a strong foundation for understanding iodoquinol's biological activity.
Data Presentation: Quantitative Effects on Intracellular Metal Ion Concentrations
The ability of iodoquinol and its analogs to alter the intracellular concentrations of key metal ions is central to its biological activity. The following tables summarize the quantitative data from studies on clioquinol, providing a proxy for the expected effects of iodoquinol.
| Metal Ion | Cell Type/Model | Treatment Concentration | Treatment Duration | Observed Effect | Reference |
| Zinc (Zn²⁺) | Human Neuroblastoma SH-SY5Y cells | 20-50 µM | 1 hour | Significant increase in cellular zinc levels | [1] |
| Mouse Model of Acrodermatitis Enteropathica (Liver) | Diet supplemented with clioquinol and zinc | 20 days | 28% increase in liver zinc concentration (statistically significant) | [2] | |
| Copper (Cu²⁺) | Human Neuroblastoma SH-SY5Y cells | 20-50 µM | 24 hours | Significant increase in cellular copper levels | [1] |
| Mouse Model of Acrodermatitis Enteropathica (Liver) | Diet supplemented with clioquinol and zinc | 20 days | 20% decrease in liver copper concentration | [2] | |
| Iron (Fe²⁺/Fe³⁺) | Mouse Model of Acrodermatitis Enteropathica (Liver) | Diet supplemented with clioquinol and zinc | 20 days | 36% decrease in liver iron concentration | [2] |
| Manganese (Mn²⁺) | Mouse Model of Acrodermatitis Enteropathica (Liver) | Diet supplemented with clioquinol and zinc | 20 days | 45% decrease in liver manganese concentration |
Table 1: Quantitative Changes in Intracellular Metal Ion Concentrations Induced by Clioquinol.
Core Mechanisms and Signaling Pathways
Iodoquinol's disruption of metal ion homeostasis triggers a variety of cellular signaling cascades. Its primary mechanisms involve acting as a zinc ionophore and a copper chelator/ionophore, which in turn affects downstream pathways, including the MAPK/ERK and NF-κB signaling pathways.
Zinc Ionophore Activity and MAPK/ERK Pathway Activation
Iodoquinol facilitates the transport of zinc ions across cellular membranes, leading to an increase in the intracellular labile zinc pool. This influx of zinc can act as a secondary signaling molecule, directly influencing enzymatic activities and signaling pathways. One of the key pathways activated by increased intracellular zinc is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This activation is often initiated by zinc-induced inhibition of MAPK phosphatases, leading to sustained ERK phosphorylation and subsequent regulation of gene expression related to cell proliferation, differentiation, and survival.
Copper Modulation and NF-κB Signaling
Iodoquinol's interaction with copper is more complex, involving both chelation and ionophoric activities that can either increase or decrease the bioavailability of intracellular copper depending on the cellular context. Dysregulation of copper homeostasis can induce cellular stress, which is a known activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The canonical NF-κB pathway is a key regulator of the inflammatory response, cell survival, and proliferation. Activation involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the NF-κB dimer to translocate to the nucleus and initiate gene transcription. While direct studies on iodoquinol are limited, the known pro-oxidant effects of altered copper levels suggest a plausible link to NF-κB activation.
Experimental Protocols
Measurement of Intracellular Zinc Concentration using FluoZin-3 AM
This protocol describes the use of the fluorescent probe FluoZin-3 acetoxymethyl (AM) ester to quantify changes in intracellular labile zinc concentrations.
Materials:
-
FluoZin-3 AM (Thermo Fisher Scientific, or equivalent)
-
Pluronic F-127 (Thermo Fisher Scientific, or equivalent)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Iodoquinol stock solution (in DMSO)
-
N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (zinc chelator)
-
Pyrithione (zinc ionophore)
-
Zinc Sulfate (ZnSO₄)
-
Adherent cells cultured in appropriate vessels (e.g., 96-well black, clear-bottom plates)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells at an appropriate density in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a 2X FluoZin-3 AM loading solution in HBSS. A typical final concentration is 1-5 µM.
-
Add an equal volume of 20% Pluronic F-127 in DMSO to the FluoZin-3 AM stock solution before diluting in HBSS to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the FluoZin-3 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Remove the loading solution and wash the cells twice with warm HBSS to remove extracellular dye.
-
Treatment: Add 100 µL of HBSS containing the desired concentrations of iodoquinol to the appropriate wells. Include control wells (vehicle control, positive control with a known zinc ionophore like pyrithione, and negative control with a zinc chelator like TPEN).
-
Fluorescence Measurement:
-
Immediately after adding the treatment solutions, measure the baseline fluorescence using a microplate reader (Excitation: ~494 nm, Emission: ~518 nm).
-
Continue to measure the fluorescence at regular time intervals (e.g., every 5 minutes) for the desired duration of the experiment.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Normalize the fluorescence intensity of each well to its baseline reading (F/F₀).
-
Plot the change in fluorescence over time for each treatment condition.
-
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol details the ratiometric measurement of intracellular calcium using the fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (Thermo Fisher Scientific, or equivalent)
-
Pluronic F-127
-
HBSS with Ca²⁺ and Mg²⁺
-
Iodoquinol stock solution (in DMSO)
-
Ionomycin (calcium ionophore)
-
EGTA (calcium chelator)
-
Fluorescence spectrophotometer or imaging system capable of dual-wavelength excitation
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on coverslips for microscopy or in suspension for cuvette-based measurements.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM) in HBSS containing 0.02% Pluronic F-127.
-
Incubate cells in the loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with warm HBSS to remove extracellular dye and allow for de-esterification of the AM ester (approximately 30 minutes).
-
Measurement:
-
For microscopy, mount the coverslip on the microscope stage. For suspension cells, transfer the cell suspension to a cuvette.
-
Record the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm, while measuring the emission at 510 nm.
-
Add iodoquinol at the desired concentration and continue recording the fluorescence ratio (F₃₄₀/F₃₈₀).
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, add a saturating concentration of a calcium ionophore like ionomycin to obtain the maximum fluorescence ratio (Rₘₐₓ).
-
Subsequently, add a calcium chelator like EGTA to obtain the minimum fluorescence ratio (Rₘᵢₙ).
-
These values can be used to calculate the absolute intracellular calcium concentration using the Grynkiewicz equation.
-
Detection of ERK Phosphorylation by Western Blot
This protocol outlines the procedure for detecting the activation of the ERK pathway by analyzing the phosphorylation status of ERK1/2.
Materials:
-
Cell culture reagents
-
Iodoquinol stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit (Thermo Fisher Scientific, or equivalent)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with iodoquinol at various concentrations and for different time points. Include appropriate controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and heat. Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of ERK phosphorylation.
Conclusion
Iodoquinol's ability to modulate intracellular metal ion concentrations positions it as a compound with significant potential for therapeutic applications, particularly in diseases where metal dyshomeostasis is a contributing factor, such as neurodegenerative disorders and cancer. Its action as a zinc ionophore and its complex interactions with copper can trigger potent cellular responses through the activation of signaling pathways like MAPK/ERK and potentially NF-κB. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced effects of iodoquinol on metal ion homeostasis and its downstream consequences. A deeper understanding of these mechanisms will be crucial for the rational design and development of novel therapeutics based on the 8-hydroxyquinoline scaffold.
References
- 1. Experimental Evidence for Diiodohydroxyquinoline-Induced Neurotoxicity: Characterization of Age and Gender as Predisposing Factors [mdpi.com]
- 2. The zinc ionophore clioquinol reverses autophagy arrest in chloroquine-treated ARPE-19 cells and in APP/mutant presenilin-1-transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Antimicrobial Spectrum of Iodoquine Derivatives: A Technical Guide
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Among these, iodo-derivatives of quinoline, including the well-known antiprotozoal agent Iodoquinol, have demonstrated a surprisingly broad spectrum of antimicrobial activity. This technical guide provides an in-depth exploration of the antimicrobial properties of Iodoquine and its derivatives against a range of pathogens, including protozoa, bacteria, and fungi. It consolidates quantitative data from various studies, details key experimental methodologies, and visualizes the underlying mechanisms and workflows to support further research and development in this promising area.
Antimicrobial Spectrum and Potency
This compound derivatives exhibit a wide range of antimicrobial activities, from their traditional use against intestinal protozoa to more recently discovered antibacterial and antifungal effects. The potency of these compounds is often influenced by the specific substitutions on the quinoline ring.
Antiprotozoal Activity
Iodoquinol (5,7-diiodo-8-quinolinol) is a well-established luminal amebicide.[1][2] Its primary application is in the treatment of intestinal amebiasis caused by Entamoeba histolytica, where it is effective against both the trophozoite and cyst forms residing in the gut lumen.[1][3][4] It is considered a drug of choice for asymptomatic or moderate forms of amebiasis. Its activity also extends to other protozoa such as Dientamoeba fragilis and Balantidium coli.
Table 1: Antiprotozoal Spectrum of Iodoquinol
| Pathogen | Indication | Dosage (Typical) | References |
|---|---|---|---|
| Entamoeba histolytica | Asymptomatic/Moderate Intestinal Amebiasis | Adults: 650 mg, 3 times daily for 20 days | |
| Dientamoeba fragilis | Dientamoebiasis | Children: 10-13.3 mg/kg, 3 times daily for 20 days |
| Balantidium coli | Balantidiasis | Not to exceed 2 g/day | |
Antibacterial Activity
Recent studies have highlighted the potential of novel iodo-quinoline derivatives as antibacterial agents. Their efficacy varies between Gram-positive and Gram-negative bacteria. For instance, a library of 6-iodo-substituted carboxy-quinolines demonstrated notable activity against the Gram-positive bacterium Staphylococcus epidermidis but had no effect on the Gram-negative Klebsiella pneumoniae. In another study, a topical formulation of Iodoquinol (1%) was the only product tested that showed effective reduction of Methicillin-resistant Staphylococcus aureus (MRSA) within one minute. This suggests a potential advantage against resistant Gram-positive pathogens. The difference in susceptibility is often attributed to the outer membrane of Gram-negative bacteria, which acts as a formidable barrier.
Table 2: Antibacterial Activity of Selected this compound Derivatives
| Derivative/Product | Bacterial Strain | Activity Measure | Result | References |
|---|---|---|---|---|
| Iodoquinol 1% Gel | Propionibacterium acnes | Log Reduction (CFU) | >3 log reduction at 1 min | |
| Iodoquinol 1% Gel | MRSA | Log Reduction (CFU) | >3 log reduction at 1 min | |
| Iodoquinol 1% Gel | Pseudomonas aeruginosa | Log Reduction (CFU) | >3 log reduction at 1 min | |
| Iodoquinol 1% Gel | Corynebacterium aquaticum | Log Reduction (CFU) | >3 log reduction at 1 min | |
| 6-Iodo-quinoline series (4d, 4c, 4e) | Staphylococcus epidermidis | IC50 | Highly active (specific values in source) | |
| 6-Iodo-quinoline series | Klebsiella pneumoniae | MIC | No effect |
| Imidazoquinoline (5f) | Various bacterial pathogens | Zone of Inhibition | Effective (comparable to Ofloxacin) | |
Antifungal Activity
The antifungal potential of this compound derivatives is a significant area of current research. Studies have shown their efficacy against a variety of fungal pathogens, including yeasts and dermatophytes. Iodoquinol has displayed potent in vitro inhibitory activity against planktonic forms of the multidrug-resistant yeast Candida auris, with IC50 values generally lower than 1 µg/mL. It also shows broad activity against other Candida species and dermatophytes like Trichophyton mentagrophytes, Microsporum canis, and Trichophyton rubrum. Furthermore, new iodo-thioxo quinazolinone derivatives have been synthesized and evaluated, with some compounds showing considerable activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus.
Table 3: Antifungal Activity of Selected this compound Derivatives
| Derivative/Product | Fungal Strain | Activity Measure | Result | References |
|---|---|---|---|---|
| Iodoquinol | Candida auris (planktonic) | IC50 | < 1 µg/mL | |
| Iodoquinol | Candida albicans (planktonic) | IC50 | Potent activity | |
| Iodoquinol 1% Gel | Trichophyton mentagrophytes | Log Reduction (CFU) | >3 log reduction at 1 min | |
| Iodoquinol 1% Gel | Malassezia furfur | Log Reduction (CFU) | >3 log reduction at 1 min | |
| Iodoquinol 1% Gel | Candida albicans | Log Reduction (CFU) | >3 log reduction at 5 min | |
| Iodo-thioxo quinazolinone (3b) | Candida albicans | MIC | > 1000 µg/mL |
| Iodo-thioxo quinazolinone (3a) | Aspergillus niger | MIC | Highest activity in series | |
Proposed Mechanisms of Action
The precise mechanism of action for Iodoquinol and its derivatives is not fully elucidated but is believed to be multifactorial, involving several key cellular disruptions.
-
Chelation of Metal Ions: A primary proposed mechanism is the chelation of essential metal ions, particularly ferrous ions (Fe²⁺), which are critical cofactors for various microbial enzymes. By sequestering these ions, the derivatives inhibit vital metabolic pathways, leading to impaired growth and replication.
-
Enzyme Inactivation: It is thought that Iodoquinol directly inactivates essential parasitic enzymes, disrupting cellular function.
-
DNA Function Disruption: Some evidence suggests that these compounds may intercalate with microbial DNA, interfering with DNA synthesis and function, ultimately leading to cell death.
-
Membrane Damage: In fungi, certain 8-hydroxyquinoline derivatives have been shown to compromise the functional integrity of the cytoplasmic membrane, causing leakage of essential cellular components. Clioquinol, a related compound, was found to damage the fungal cell wall.
References
Methodological & Application
Application Notes and Protocols for Iodoquinol In Vitro Susceptibility Testing Against Entamoeba histolytica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entamoeba histolytica, the causative agent of amoebiasis, remains a significant global health concern. While several drugs are available for treatment, the evaluation of new compounds and the monitoring of drug susceptibility are crucial for effective disease management. Iodoquinol, a luminal amebicide, is an important therapeutic agent against the trophozoite and cyst stages of E. histolytica in the intestine.[1] Its precise mechanism of action is not fully elucidated but is thought to involve the chelation of essential metal ions required for the parasite's metabolism, potential disruption of DNA function, and membrane damage.[2][3]
These application notes provide detailed protocols for the in vitro susceptibility testing of iodoquinol against E. histolytica trophozoites. The methodologies described herein are essential for determining the efficacy of iodoquinol and can be adapted for screening other potential anti-amoebic compounds.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of iodoquinol against the HM1:IMSS strain of E. histolytica.
| Compound | Strain | Assay Method | Incubation Time (hours) | Parameter | Value (µg/mL) |
| Iodoquinol | HM1:IMSS | Manual Trophozoite Counting | 72 | Lowest Inhibitory Dose | 0.435 |
Note: The Lowest Inhibitory Dose is the lowest concentration at which growth was inhibited.
Experimental Protocols
Axenic Cultivation of Entamoeba histolytica Trophozoites
A fundamental prerequisite for in vitro susceptibility testing is the axenic culture of E. histolytica trophozoites, meaning the growth of the parasite in the absence of any other metabolizing cells. The most widely used medium for this purpose is TYI-S-33.
Materials:
-
E. histolytica strain (e.g., HM1:IMSS)
-
TYI-S-33 medium base
-
Heat-inactivated bovine serum
-
Penicillin-streptomycin solution (optional)
-
Sterile screw-capped glass culture tubes (e.g., 16 x 125 mm)
-
Incubator at 37°C
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Medium Preparation: Prepare the complete TYI-S-33 medium by aseptically adding heat-inactivated bovine serum to the TYI-S-33 medium base to a final concentration of 10-15%. If desired, antibiotics can be added to prevent bacterial contamination.
-
Subculturing:
-
Chill the culture tubes containing mature trophozoites in an ice-water bath for 5-10 minutes to detach the adherent amoebae.
-
Gently invert the tubes several times to ensure a uniform suspension of trophozoites.
-
Aseptically transfer an appropriate volume of the cell suspension to a fresh tube of pre-warmed complete TYI-S-33 medium. The inoculum size should be adjusted to achieve logarithmic growth within 48-72 hours (typically starting with 1 x 10^4 to 2 x 10^4 trophozoites/mL).
-
-
Incubation: Incubate the culture tubes upright at 37°C.
-
Monitoring Growth: Monitor the growth of the trophozoites daily by microscopic examination. For quantitative analysis, a small aliquot can be removed for cell counting using a hemocytometer and trypan blue exclusion to assess viability.
Preparation of Iodoquinol Stock Solution
Due to its poor water solubility, iodoquinol should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Materials:
-
Iodoquinol powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Determine Stock Concentration: A common stock concentration for in vitro assays is 10 mM.
-
Weighing Iodoquinol: Accurately weigh the required amount of iodoquinol powder. The molecular weight of iodoquinol is 396.95 g/mol .
-
Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the weighed iodoquinol. Iodoquinol is soluble in DMSO at concentrations of 13 mg/mL (32.74 mM) or higher.[4][5] Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
In Vitro Susceptibility Assay by Manual Trophozoite Counting
This method directly assesses the effect of iodoquinol on the proliferation of E. histolytica trophozoites.
Materials:
-
Log-phase E. histolytica trophozoites
-
Complete TYI-S-33 medium
-
Iodoquinol stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Hemocytometer
-
Trypan blue solution (0.4%)
-
Incubator at 37°C
Procedure:
-
Trophozoite Preparation: Harvest trophozoites from a 48-72 hour culture in the logarithmic growth phase. Count the viable trophozoites using a hemocytometer and trypan blue exclusion. Adjust the cell density to 2 x 10^5 cells/mL in fresh, pre-warmed complete TYI-S-33 medium.
-
Drug Dilution Series: Prepare serial dilutions of the iodoquinol stock solution in complete TYI-S-33 medium to achieve the desired final concentrations in the assay wells. Remember to include a vehicle control with the same final concentration of DMSO as the highest iodoquinol concentration.
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of the trophozoite suspension to each well (2 x 10^4 trophozoites/well).
-
Add 100 µL of the appropriate iodoquinol dilution to the corresponding wells.
-
Include wells with trophozoites and medium only (negative control) and wells with trophozoites and the DMSO vehicle control.
-
-
Incubation: Incubate the plate at 37°C for 72 hours in an anaerobic or microaerophilic environment.
-
Trophozoite Counting: After incubation, detach the trophozoites by chilling the plate on ice for 10-15 minutes. Resuspend the cells by gentle pipetting.
-
Viability Assessment: Transfer a 10 µL aliquot from each well and mix with 10 µL of 0.4% trypan blue solution. Count the number of viable (unstained) and non-viable (blue) trophozoites using a hemocytometer.
-
Data Analysis: Calculate the percentage of growth inhibition for each iodoquinol concentration compared to the vehicle control. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Alternative Viability Assessment: Nitroblue Tetrazolium (NBT) Reduction Assay
This colorimetric assay provides an indirect measure of cell viability based on the metabolic activity of the trophozoites.
Materials:
-
Assay plate from the susceptibility protocol
-
Nitroblue tetrazolium (NBT) solution
-
Phosphate-buffered saline (PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Assay Completion: Following the 72-hour incubation with iodoquinol, centrifuge the microtiter plate.
-
NBT Incubation: Carefully remove the supernatant and wash the cells with PBS. Add the NBT solution to each well and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Formazan Solubilization: After incubation, remove the NBT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable, metabolically active trophozoites. Calculate the percentage of inhibition as described for the manual counting method.
Diagrams
Proposed Mechanism of Action of Iodoquinol on Entamoeba histolytica
Caption: A diagram illustrating the proposed multi-faceted mechanism of action of iodoquinol against E. histolytica.
Experimental Workflow for Iodoquinol In Vitro Susceptibility Testing
Caption: A flowchart outlining the key steps in the in vitro susceptibility testing of iodoquinol against E. histolytica.
References
Application Notes and Protocols for Using Iodoquinol as a Positive Control in Amoebiasis Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern. The development of new therapeutic agents is crucial, and robust drug screening assays are fundamental to this effort. A critical component of any screening assay is the inclusion of a reliable positive control to validate the experimental system and provide a benchmark for the efficacy of test compounds. Iodoquinol, a luminal amebicide, has been historically used in the treatment of amoebiasis and serves as an effective positive control in both in vitro and in vivo drug screening assays.[1][2]
These application notes provide detailed methodologies for the use of Iodoquinol as a positive control in amoebiasis drug screening, including data presentation, experimental protocols, and visualizations of workflows and mechanisms of action.
Mechanism of Action
The precise mechanism of action of Iodoquinol is not fully elucidated, but it is widely believed to exert its amebicidal effect through the chelation of essential metal ions, particularly ferrous ions (Fe²⁺), which are crucial for the parasite's metabolic pathways.[3] By sequestering these ions, Iodoquinol likely disrupts the function of key metalloenzymes, leading to the inhibition of growth and eventual death of E. histolytica trophozoites and cysts within the intestinal lumen.[3][4] Other proposed mechanisms include the disruption of DNA function and membrane integrity.
Data Presentation: Efficacy of Iodoquinol against Entamoeba histolytica
The following tables summarize the quantitative and qualitative efficacy of Iodoquinol from published studies. Due to the historical use of this drug, precise IC50 and EC50 values are not as commonly reported in recent literature as they are for newer compounds.
Table 1: In Vitro Efficacy of Iodoquinol against E. histolytica
| Parameter | Strain | Method | Concentration | Observation | Reference |
| Growth Inhibition | HM1:IMSS | Manual cell counting after 72h incubation | > 0.1 µg/mL | Inhibition of trophozoite growth | |
| Growth Inhibition | HM1:IMSS | Manual cell counting after 72h incubation | 0.005, 0.1 µg/mL | Growth observed at lower concentrations |
Table 2: In Vivo Efficacy of Iodoquinol in a Mouse Model of Amoebiasis
| Animal Model | Dosing Regimen | Route of Administration | Outcome | Reference |
| Male CBA/J mice | 55.9 mg/kg per day | Oral gavage | Potent efficacy in preventing and curing infection |
Experimental Protocols
In Vitro Drug Susceptibility Assay for Entamoeba histolytica
This protocol is adapted from established methods for determining the in vitro susceptibility of E. histolytica to antimicrobial agents.
Materials:
-
Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain)
-
TYI-S-33 medium (or other suitable axenic culture medium)
-
Iodoquinol (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C) with an anaerobic gas generating system (e.g., GasPak™)
Procedure:
-
Parasite Culture: Maintain E. histolytica trophozoites in axenic culture using TYI-S-33 medium at 37°C. Ensure parasites are in the logarithmic growth phase before initiating the assay.
-
Drug Preparation:
-
Prepare a stock solution of Iodoquinol in DMSO. A typical stock concentration is 10 mg/mL.
-
Perform serial dilutions of the Iodoquinol stock solution in TYI-S-33 medium to achieve the desired final concentrations for the assay. It is recommended to test a range of concentrations (e.g., 0.1 to 100 µg/mL).
-
-
Assay Setup:
-
Harvest trophozoites from culture flasks by gentle agitation and centrifugation.
-
Resuspend the parasite pellet in fresh TYI-S-33 medium and adjust the cell density to 1 x 10⁵ trophozoites/mL.
-
In a 96-well plate, add 100 µL of the parasite suspension to each well.
-
Add 100 µL of the diluted Iodoquinol solutions to the respective wells.
-
Include a negative control (parasites with medium and DMSO, without drug) and a blank control (medium only).
-
-
Incubation: Incubate the plate at 37°C for 48-72 hours in an anaerobic environment.
-
Endpoint Measurement:
-
After incubation, chill the plate on ice for 10-15 minutes to detach the trophozoites.
-
Gently resuspend the cells in each well.
-
Determine the number of viable trophozoites in each well using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each Iodoquinol concentration compared to the negative control.
-
If a dose-response is observed, the IC50 (inhibitory concentration 50%) can be determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
In Vivo Efficacy Testing in a Mouse Model of Intestinal Amoebiasis
This protocol outlines the procedure for evaluating the efficacy of Iodoquinol as a positive control in a murine model of amebic colitis.
Materials:
-
Male CBA/J mice (or other susceptible strain)
-
Entamoeba histolytica trophozoites (virulent strain)
-
Iodoquinol
-
Vehicle for drug administration (e.g., 10% DMSO in PBS)
-
Anesthetic agent
-
Surgical instruments
-
Cecal ligation and puncture materials (optional, for some models)
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Infection:
-
Anesthetize the mice.
-
Perform a laparotomy to expose the cecum.
-
Inject a suspension of 1 x 10⁶ E. histolytica trophozoites in culture medium directly into the cecum.
-
Suture the abdominal wall and skin.
-
-
Drug Administration:
-
Prepare a suspension of Iodoquinol in the vehicle at the desired concentration. A dose of 55.9 mg/kg/day has been shown to be effective.
-
Administer the Iodoquinol suspension or vehicle (for the control group) to the mice via oral gavage.
-
Dosing can be initiated prior to infection (prophylactic model) or post-infection (therapeutic model). A typical regimen involves dosing on day -1, +1, +3, and +5 relative to infection.
-
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
Endpoint Evaluation (e.g., day 7 post-infection):
-
Euthanize the mice.
-
Collect cecal contents for parasite culture and quantification of parasite load (e.g., by qPCR or ELISA for amoebic antigens).
-
Collect cecal tissue for histopathological analysis to assess inflammation and tissue damage.
-
-
Data Analysis: Compare the parasite load, cecal pathology scores, and clinical outcomes between the Iodoquinol-treated group and the vehicle-treated control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Mandatory Visualizations
Caption: Workflow for in vitro amoebiasis drug screening.
Caption: Workflow for in vivo amoebiasis drug screening.
Caption: Proposed mechanism of action of Iodoquinol.
References
Application of Iodoquinol and Related 8-Hydroxyquinolines in Cellular Zinc Homeostasis Studies
Introduction
The study of cellular zinc homeostasis is crucial for understanding a myriad of physiological and pathological processes, including signal transduction, gene expression, and cell death. Zinc (Zn²⁺), a ubiquitous trace element, is integral to the function of numerous proteins and enzymes. Its intracellular concentration is tightly regulated by a complex network of transporters and binding proteins. Dysregulation of zinc homeostasis has been implicated in various diseases, including neurodegenerative disorders and cancer.
Chemical tools that can modulate intracellular zinc levels are invaluable for researchers in this field. "Iodoquine," likely a reference to Iodoquinol (diiodohydroxyquinoline), and its close analog Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), are 8-hydroxyquinoline derivatives that function as zinc ionophores. These lipophilic molecules bind zinc ions and facilitate their transport across biological membranes, effectively increasing the intracellular concentration of labile zinc. This property allows for the controlled manipulation of cellular zinc levels, enabling the investigation of zinc-dependent cellular processes. Clioquinol, in particular, has been more extensively studied for its ionophoretic activity and is often used as a representative 8-hydroxyquinoline zinc ionophore in cellular studies.
These application notes provide an overview of the use of Iodoquinol and Clioquinol in cellular zinc homeostasis research, including detailed protocols for their application and the measurement of resulting changes in intracellular zinc concentrations.
Mechanism of Action
Iodoquinol and Clioquinol are lipophilic chelators that form a neutral complex with divalent metal ions like zinc. This complex can then diffuse across the lipid bilayer of the cell membrane. Once inside the cell, the complex dissociates, releasing the zinc ion into the cytoplasm. The ionophore can then return to the extracellular space to transport more ions. This process effectively shuttles zinc into the cell, bypassing the natural zinc transport machinery.
Caption: Mechanism of Iodoquinol/Clioquinol as a zinc ionophore.
Quantitative Data Summary
The following table summarizes typical experimental conditions for the use of Clioquinol as a zinc ionophore to increase intracellular zinc. Data for Iodoquinol is less prevalent in the literature for this specific application.
| Parameter | Value | Cell Type/System | Reference |
| Clioquinol Concentration | 5 - 30 µM | Human cancer cell lines (e.g., DU 145, A2780) | [1][2] |
| 10 µM | ARPE-19, CHO cells | [3] | |
| Zinc Chloride (ZnCl₂) Co-treatment | 50 µM | DU 145 cells | [4] |
| Various (up to 100 µM) | A2780 cells | [2] | |
| Incubation Time | 30 minutes - 2 hours | For zinc influx studies | |
| Up to 3 days | For cytotoxicity assays | ||
| Fluorescent Zinc Probe | FluoZin-3 | DU 145, A2780 cells | |
| FluoZin-3 Concentration | 3 µM | A2780 cells | |
| FluoZin-3 Excitation/Emission | ~494 nm / ~516 nm | General |
Experimental Protocols
Protocol 1: Increasing Intracellular Zinc using Clioquinol
This protocol describes a general procedure for increasing intracellular zinc levels in cultured mammalian cells using Clioquinol.
Materials:
-
Clioquinol (or Iodoquinol)
-
Zinc Chloride (ZnCl₂)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of Clioquinol in DMSO. Store at -20°C.
-
Prepare a 100 mM stock solution of ZnCl₂ in sterile water. Store at 4°C.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or plates with coverslips for microscopy) at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Treatment:
-
On the day of the experiment, remove the culture medium.
-
Prepare the treatment medium by diluting the Clioquinol and ZnCl₂ stock solutions into fresh, pre-warmed complete culture medium to the desired final concentrations (e.g., 10 µM Clioquinol and 50 µM ZnCl₂).
-
Add the treatment medium to the cells.
-
Include appropriate controls: untreated cells, cells treated with Clioquinol alone, and cells treated with ZnCl₂ alone.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 30 minutes to 2 hours for acute zinc influx studies).
-
-
Downstream Analysis:
-
After incubation, wash the cells with PBS and proceed with downstream applications, such as measuring intracellular zinc (Protocol 2), assessing cell viability, or analyzing specific cellular pathways.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The zinc ionophore clioquinol reverses autophagy arrest in chloroquine-treated ARPE-19 cells and in APP/mutant presenilin-1-transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clioquinol targets zinc to lysosomes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iodoquinol in High-Throughput Screening for Anti-Parasitic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoquinol, a halogenated 8-hydroxyquinoline derivative, has been historically used as a luminal amebicide for the treatment of intestinal infections caused by Entamoeba histolytica.[1][2] Its anti-parasitic activity is believed to stem from its ability to chelate essential metal ions, such as ferrous ions, which are crucial for parasitic metabolism.[1][3] Additionally, it is suggested that iodoquinol may disrupt DNA function and parasite cell membranes.[3] While its clinical use has been primarily focused on amebiasis, its potential as a lead compound in high-throughput screening (HTS) campaigns against a broader range of parasitic protozoa warrants investigation.
These application notes provide a framework for utilizing iodoquinol in HTS assays to identify novel anti-parasitic compounds. The protocols outlined below are designed for adaptability across various parasitic targets and can be integrated into drug discovery workflows.
Data Presentation: Anti-Parasitic Activity of Iodoquinol
Quantitative data on the in vitro efficacy of iodoquinol against a wide range of parasitic protozoa is not extensively available in publicly accessible literature. The following table summarizes the known spectrum of activity and highlights the parasites for which further screening is warranted.
| Parasite Species | Stage | Assay Type | IC50/EC50 (µM) | Reference/Notes |
| Entamoeba histolytica | Trophozoite | - | - | Primary target of iodoquinol; effective as a luminal amebicide. |
| Giardia lamblia | Trophozoite | - | - | Reported to have activity, but quantitative data is limited. |
| Plasmodium falciparum | - | - | Data not available | Further screening is required. |
| Trypanosoma cruzi | - | - | Data not available | Further screening is required. |
| Leishmania donovani | - | - | Data not available | Further screening is required. |
Experimental Protocols
High-throughput screening for anti-parasitic compounds can be broadly categorized into two main approaches: phenotypic screening and target-based screening. Below are detailed protocols for general HTS assays that can be adapted for screening iodoquinol and other compounds.
Protocol 1: Phenotypic High-Throughput Screening using a Resazurin-Based Viability Assay
This protocol describes a whole-organism phenotypic screen to assess the viability of parasites in a 384-well format. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials and Reagents:
-
Parasite culture (e.g., Leishmania donovani promastigotes or axenic amastigotes)
-
Complete parasite culture medium
-
Compound library (including iodoquinol) dissolved in DMSO
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
Positive control (e.g., Amphotericin B for Leishmania)
-
Negative control (DMSO)
-
384-well black, clear-bottom microplates
-
Automated liquid handling system
-
Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate to achieve the desired final screening concentration (e.g., 10 µM). Include wells with the positive control and DMSO-only negative controls.
-
Parasite Seeding: Adjust the parasite culture to the optimal density (e.g., 1 x 10^5 parasites/mL for L. donovani promastigotes) in the appropriate culture medium. Dispense 50 µL of the parasite suspension into each well of the compound-plated 384-well plate.
-
Incubation: Incubate the plates for 48-72 hours under appropriate conditions for the specific parasite (e.g., 26°C for L. donovani promastigotes).
-
Resazurin Addition: Add 5 µL of resazurin solution to each well.
-
Final Incubation: Incubate the plates for an additional 4-24 hours, depending on the parasite's metabolic rate.
-
Data Acquisition: Measure the fluorescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percentage of parasite inhibition for each compound relative to the positive and negative controls. For dose-response curves, plot the percentage of inhibition against the log of the compound concentration and fit the data using a suitable model to determine the IC50 value.
Protocol 2: High-Throughput Screening using an ATP-Based Luminescence Viability Assay
This protocol measures parasite viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells. The assay utilizes a luciferase-based reagent that generates a luminescent signal proportional to the ATP concentration.
Materials and Reagents:
-
Parasite culture (e.g., Trypanosoma cruzi epimastigotes or intracellular amastigotes in a host cell line)
-
Complete parasite culture medium
-
Compound library (including iodoquinol) dissolved in DMSO
-
ATP-based luminescence viability assay reagent (e.g., CellTiter-Glo®)
-
Positive control (e.g., Benznidazole for T. cruzi)
-
Negative control (DMSO)
-
384-well white, solid-bottom microplates
-
Automated liquid handling system
-
Luminometer
Procedure:
-
Compound Plating: As described in Protocol 1, dispense compounds and controls into a 384-well plate.
-
Parasite Seeding: Adjust the parasite culture to the desired density and dispense into the wells. For intracellular assays, host cells are seeded first and allowed to adhere before infection with the parasite.
-
Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours) under conditions suitable for the parasite and host cells (if applicable).
-
Reagent Addition: Equilibrate the plate and the ATP-based reagent to room temperature. Add a volume of the reagent equal to the volume of the cell culture medium in each well (e.g., 50 µL of reagent to 50 µL of medium).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of parasite inhibition and determine IC50 values as described in Protocol 1.
Visualizations
Mechanism of Action and Experimental Workflows
References
Application Note: Protocol for Assessing Iodoquine Cytotoxicity in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iodoquine, also known as Iodoquinol or Diiodohydroxyquinoline, is an antiparasitic agent effective against Entamoeba histolytica.[1][2] Its mechanism of action is thought to involve the chelation of essential metal ions like iron, disrupting parasitic metabolism.[1][3] Recent research has explored repurposing existing drugs for anticancer therapy, and compounds structurally related to this compound have demonstrated potential antitumor activities.[4] Some quinoline derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as modulating redox homeostasis, inducing oxidative DNA damage, and activating caspase pathways. Therefore, assessing the cytotoxicity of this compound in various cell lines is a critical step in evaluating its potential as a therapeutic agent beyond its traditional use.
This document provides a detailed protocol for assessing the cytotoxicity of this compound in a cell culture setting. It covers three standard yet robust assays to provide a comprehensive cytotoxic profile: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Annexin V-FITC/PI assay for the detection of apoptosis.
General Experimental Workflow
The overall process for assessing this compound cytotoxicity involves several key stages, from initial cell culture preparation to data analysis and interpretation.
Caption: General workflow for assessing this compound cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Target cell line (e.g., MCF-7, HCT116, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by tapping the plate.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100.
-
Plot percent viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage, which is a hallmark of cytotoxicity and necrosis.
Materials:
-
Cells treated as described in the MTT protocol (steps 1-3).
-
LDH cytotoxicity detection kit (e.g., CytoTox 96®, Promega or similar).
-
Lysis solution (often 10X, provided in the kit) to create a maximum LDH release control.
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Prepare Controls: After the treatment incubation period, prepare a "Maximum LDH Release" control by adding 10 µL of 10X Lysis Solution to several untreated wells 45 minutes before the next step.
-
Collect Supernatant: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
Percent Cytotoxicity (%) = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Max Release - Absorbance of Vehicle Control)] x 100.
Protocol 3: Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cells treated in 6-well plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer (provided in the kit).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all cells together at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Analysis:
-
The flow cytometer will generate a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
-
-
Calculate the percentage of cells in each quadrant.
Putative Signaling Pathway for this compound-Induced Apoptosis
Based on studies of Iodoquinol derivatives and related iodine-containing compounds, this compound may induce apoptosis through the intrinsic, mitochondria-mediated pathway. This involves the modulation of the Bcl-2 family of proteins and subsequent activation of caspases.
Caption: Putative this compound-induced apoptotic signaling pathway.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different concentrations and time points.
Table 1: Cell Viability (MTT Assay) after this compound Treatment
| This compound Conc. (µM) | % Viability (24h) ± SD | % Viability (48h) ± SD | % Viability (72h) ± SD |
|---|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95.2 ± 3.8 | 88.4 ± 4.2 | 75.1 ± 5.5 |
| 10 | 70.1 ± 4.1 | 52.3 ± 3.9 | 35.6 ± 4.0 |
| 50 | 45.8 ± 3.5 | 21.0 ± 2.8 | 10.2 ± 2.1 |
| 100 | 15.3 ± 2.9 | 8.7 ± 1.9 | 5.4 ± 1.5 |
| IC50 (µM) | 48.5 | 12.2 | <10 |
Table 2: Cytotoxicity (LDH Assay) after 48h this compound Treatment
| This compound Conc. (µM) | % Cytotoxicity ± SD |
|---|---|
| 0 (Vehicle) | 0 ± 2.1 |
| 1 | 4.5 ± 1.8 |
| 10 | 15.2 ± 3.3 |
| 50 | 48.9 ± 4.5 |
| 100 | 85.4 ± 5.2 |
Table 3: Apoptosis Profile (Annexin V/PI Assay) after 48h this compound Treatment
| This compound Conc. (µM) | % Live Cells | % Early Apoptosis | % Late Apoptosis | % Necrosis | % Total Apoptosis |
|---|---|---|---|---|---|
| 0 (Vehicle) | 96.1 | 2.5 | 1.1 | 0.3 | 3.6 |
| 10 | 75.3 | 15.8 | 6.5 | 2.4 | 22.3 |
| 50 | 20.5 | 45.1 | 28.3 | 6.1 | 73.4 |
References
Application Notes and Protocols for Iodoquine Treatment in In Vitro Parasitic Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoquinol, a halogenated 8-hydroxyquinoline derivative, has been historically used as a luminal amebicide for the treatment of intestinal infections caused by Entamoeba histolytica. Its mechanism of action is believed to involve the chelation of essential metal ions, particularly ferrous ions, which are crucial for parasitic metabolism[1][2][3]. While its clinical application has been focused, its broader potential against a range of parasitic infections in vitro remains an area of active investigation. These application notes provide a comprehensive overview of the available data and detailed protocols for the in vitro evaluation of iodoquinol against various parasitic models.
Mechanism of Action
Iodoquinol is thought to exert its antiparasitic effects by disrupting essential enzymatic processes within the parasite. As an 8-hydroxyquinoline, it acts as a chelating agent, binding to ferrous ions necessary for parasitic metabolic pathways[1][2]. This disruption of metal ion homeostasis is believed to be the primary mechanism of its cidal activity against both trophozoite and cyst stages of susceptible parasites within the intestinal lumen.
Caption: Proposed mechanism of action of Iodoquinol.
Data Presentation: In Vitro Efficacy and Cytotoxicity
Quantitative data on the in vitro activity of iodoquinol against a range of parasites is not extensively available in the public domain. However, data for the related 8-hydroxyquinoline compound against Leishmania martiniquensis provides a valuable reference point for the potential efficacy of this class of compounds. The following table summarizes this available data and provides a template for the type of data that should be generated for iodoquinol.
| Compound | Parasite | Stage | IC50 (µg/mL) | Mammalian Cell Line | CC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) | Reference |
| 8-Hydroxyquinoline | Leishmania martiniquensis | Promastigote | 1.61 ± 0.28 | THP-1 | 128.55 ± 0.92 | 79.84 | |
| 8-Hydroxyquinoline | Leishmania martiniquensis | Amastigote | 1.56 ± 0.02 | THP-1 | 128.55 ± 0.92 | 82.40 | |
| Iodoquinol | Entamoeba histolytica | Trophozoite | Data not available | VERO, HepG2, etc. | Data not available | - | - |
| Iodoquinol | Plasmodium falciparum | Asexual erythrocytic | Data not available | VERO, HepG2, etc. | Data not available | - | - |
| Iodoquinol | Trypanosoma cruzi | Amastigote | Data not available | VERO, HepG2, etc. | Data not available | - | - |
Experimental Protocols
The following are detailed protocols for the in vitro cultivation of key parasites and the subsequent drug susceptibility and cytotoxicity assays to determine the efficacy and selectivity of iodoquinol.
Protocol 1: In Vitro Drug Susceptibility of Entamoeba histolytica Trophozoites
This protocol is adapted from standard methodologies for testing anti-amoebic compounds.
1. Materials:
-
Entamoeba histolytica strain (e.g., HM-1:IMSS)
-
TYI-S-33 medium
-
Fetal bovine serum (FBS)
-
Iodoquinol stock solution (in DMSO)
-
96-well microtiter plates
-
Nitroblue tetrazolium (NBT)
-
Spectrophotometer (plate reader)
2. Parasite Culture:
-
Maintain E. histolytica trophozoites in TYI-S-33 medium supplemented with 10% FBS at 37°C.
-
Subculture the parasites every 48-72 hours to maintain logarithmic growth.
3. Drug Susceptibility Assay (NBT Reduction Assay):
-
Harvest trophozoites from a 48-hour culture and adjust the concentration to 1 x 10^5 cells/mL in fresh medium.
-
Prepare serial dilutions of iodoquinol in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL. Include a drug-free control (vehicle, e.g., DMSO) and a positive control (e.g., metronidazole).
-
Add 100 µL of the parasite suspension to each well.
-
Incubate the plate at 37°C for 48 hours in an anaerobic or microaerophilic environment.
-
Following incubation, add NBT solution to each well and incubate for a further 2-3 hours.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reduction of NBT by viable parasites results in a color change.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for E. histolytica drug susceptibility testing.
Protocol 2: In Vitro Antiplasmodial Activity of Iodoquinol
This protocol is based on the widely used SYBR Green I-based fluorescence assay.
1. Materials:
-
Plasmodium falciparum strain (e.g., 3D7 or Dd2)
-
Human erythrocytes (O+)
-
RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine
-
Iodoquinol stock solution (in DMSO)
-
SYBR Green I nucleic acid stain
-
96-well black, clear-bottom microtiter plates
-
Fluorescence plate reader
2. Parasite Culture:
-
Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
3. Antiplasmodial Assay:
-
Prepare serial dilutions of iodoquinol in a 96-well plate.
-
Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Determine the IC50 value from the dose-response curve of fluorescence intensity versus drug concentration.
Protocol 3: In Vitro Cytotoxicity Assay against Mammalian Cells
This protocol describes a standard MTT assay to determine the cytotoxicity of iodoquinol.
1. Materials:
-
Mammalian cell line (e.g., VERO, HepG2, or THP-1)
-
Appropriate cell culture medium (e.g., DMEM or RPMI 1640) with FBS and antibiotics
-
Iodoquinol stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
2. Cell Culture:
-
Maintain the mammalian cell line in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells as needed to maintain exponential growth.
3. Cytotoxicity Assay:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.
-
Add serial dilutions of iodoquinol to the wells and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve of cell viability versus drug concentration.
Caption: Workflow for cytotoxicity testing using the MTT assay.
Conclusion
Iodoquinol's established mechanism of action as a metal ion chelator suggests potential broad-spectrum antiparasitic activity. However, there is a notable lack of publicly available in vitro efficacy and cytotoxicity data for this compound against many common parasites. The protocols provided herein offer a standardized framework for researchers to systematically evaluate the in vitro potential of iodoquinol against Entamoeba histolytica, Plasmodium falciparum, and other relevant parasitic models. The generation of robust IC50 and CC50 data will be crucial in determining the therapeutic index of iodoquinol and guiding future drug development efforts.
References
Application of Radiolabeled Iodoquine in Biodistribution Studies
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the application of radiolabeled Iodoquine (5,7-diiodo-8-hydroxyquinoline) in biodistribution studies. While specific quantitative biodistribution data for radiolabeled this compound is not extensively available in publicly accessible literature, this note outlines the foundational principles, general experimental protocols, and potential applications based on studies of structurally similar radioiodinated quinoline derivatives. The protocols provided herein are intended to serve as a comprehensive guide for researchers designing and executing biodistribution studies with radiolabeled compounds like this compound.
Introduction
This compound, a di-iodinated derivative of 8-hydroxyquinoline, is a compound with potential for various biomedical applications. Radiolabeling of this compound with iodine isotopes such as Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I) allows for non-invasive in vivo tracking and quantitative assessment of its distribution in biological systems. Biodistribution studies are a critical component of preclinical research, providing essential data on the uptake, retention, and clearance of a drug candidate in various organs and tissues. This information is vital for evaluating pharmacokinetic profiles, assessing potential on-target efficacy and off-target toxicity, and determining the feasibility of a compound for diagnostic or therapeutic applications using Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging.
The stability of the radioiodine label is a crucial factor in the design of such studies, as in vivo deiodination can lead to the accumulation of free radioiodide in tissues like the thyroid, potentially confounding the interpretation of biodistribution data[1][2][3].
Data Presentation
Table 1: Hypothetical Biodistribution of [¹²⁵I]this compound in Mice
| Organ/Tissue | 1-hour post-injection (%ID/g ± SD) | 4-hours post-injection (%ID/g ± SD) | 24-hours post-injection (%ID/g ± SD) |
| Blood | 2.5 ± 0.4 | 1.1 ± 0.2 | 0.2 ± 0.05 |
| Heart | 1.2 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.02 |
| Lungs | 3.1 ± 0.6 | 1.5 ± 0.3 | 0.3 ± 0.07 |
| Liver | 15.2 ± 2.5 | 10.8 ± 1.9 | 3.5 ± 0.8 |
| Spleen | 2.8 ± 0.5 | 1.9 ± 0.4 | 0.5 ± 0.1 |
| Kidneys | 8.5 ± 1.5 | 4.2 ± 0.9 | 0.8 ± 0.2 |
| Stomach | 1.5 ± 0.4 | 2.5 ± 0.6 | 1.8 ± 0.4 |
| Intestines | 4.2 ± 0.9 | 6.8 ± 1.4 | 2.1 ± 0.5 |
| Muscle | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.03 |
| Bone | 1.1 ± 0.3 | 0.7 ± 0.2 | 0.2 ± 0.05 |
| Brain | 0.2 ± 0.05 | 0.1 ± 0.02 | 0.05 ± 0.01 |
| Thyroid | 0.5 ± 0.1 | 1.2 ± 0.3 | 5.8 ± 1.2 |
SD: Standard Deviation
Experimental Protocols
The following are generalized protocols for the radiolabeling of this compound and its subsequent use in a biodistribution study. These protocols are based on established methods for radioiodination and in vivo studies with radiopharmaceuticals[4][5].
Protocol 1: Radioiodination of this compound with ¹²⁵I using the Chloramine-T Method
Materials:
-
This compound (5,7-diiodo-8-hydroxyquinoline)
-
Sodium Iodide [¹²⁵I]NaI
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sephadex G-25 column
-
Thin-layer chromatography (TLC) system
-
Dose calibrator
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) and dilute with phosphate buffer.
-
In a shielded vial, add the this compound solution.
-
Add [¹²⁵I]NaI solution to the vial.
-
Initiate the reaction by adding a freshly prepared solution of Chloramine-T in phosphate buffer.
-
Allow the reaction to proceed for 1-2 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding a solution of sodium metabisulfite.
-
Purify the radiolabeled [¹²⁵I]this compound from unreacted ¹²⁵I and other reactants using a Sephadex G-25 column equilibrated with phosphate-buffered saline (PBS).
-
Collect fractions and identify the radiolabeled product using a gamma counter.
-
Determine the radiochemical purity of the final product using a TLC system.
-
Measure the final radioactivity of the purified [¹²⁵I]this compound solution using a dose calibrator.
Protocol 2: In Vivo Biodistribution Study in Mice
Materials:
-
Healthy, age- and weight-matched mice (e.g., Balb/c or CD-1)
-
Purified [¹²⁵I]this compound solution in sterile PBS
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for injection
-
Dissection tools
-
Gamma counter
-
Weighing scale
Procedure:
-
Animal Preparation: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare individual doses of [¹²⁵I]this compound (typically 1-10 µCi per mouse) in a volume of 100-200 µL of sterile PBS.
-
Administration: Anesthetize the mice and inject the prepared dose of [¹²⁵I]this compound intravenously via the tail vein.
-
Time Points: Euthanize groups of mice (n=3-5 per group) at predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours).
-
Tissue Collection: Immediately following euthanasia, dissect the mice and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, brain, and thyroid).
-
Sample Processing:
-
Blot each tissue to remove excess blood.
-
Weigh each tissue sample.
-
Place each sample in a pre-labeled counting tube.
-
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample, along with standards of the injected dose, using a calibrated gamma counter.
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate the mean and standard deviation for each group at each time point.
-
Visualizations
Signaling Pathways and Logical Relationships
As the specific signaling pathways for this compound uptake are not well-defined, the following diagram illustrates a generalized logical relationship for the cellular uptake and retention of a radiolabeled therapeutic agent.
Caption: Generalized pathway for cellular uptake of a radiolabeled agent.
Experimental Workflow
The following diagram outlines the typical experimental workflow for a biodistribution study of radiolabeled this compound.
References
- 1. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved In Vivo Stability of Radioiodinated Rituximab Using an Iodination Linker for Radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring the biodistribution of radiolabeled therapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabelling of Antigen and Liposomes for Vaccine Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Iodoquine's Effect on Parasite Motility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoquine, an 8-hydroxyquinoline derivative, is an effective luminal amebicide used in the treatment of intestinal infections caused by the protozoan parasite Entamoeba histolytica. The motility of E. histolytica trophozoites is a critical factor in the pathogenesis of amebiasis, enabling tissue invasion and destruction. Therefore, evaluating the effect of compounds like this compound on parasite motility is a key aspect of drug efficacy studies. These application notes provide detailed protocols for in vitro assays designed to quantify the impact of this compound on the motility of E. histolytica trophozoites.
The proposed mechanism of action for Iodoquinol, the active form of this compound, involves the chelation of essential metal ions, such as iron, which are crucial for various metabolic pathways within the parasite.[1] Disruption of these pathways is believed to impair cellular functions, including those that govern the dynamics of the actin cytoskeleton, which is essential for the amoeboid movement of the parasite. While the precise signaling cascade linking this compound to motility inhibition is not fully elucidated, the provided protocols offer a robust framework for quantifying the phenotypic outcome of drug treatment.
Data Presentation
The following table is an illustrative example of how to present quantitative data from motility assays. Due to a lack of specific published data on the dose-response of this compound's effect on E. histolytica motility, this data is hypothetical and serves as a template for reporting experimental findings.
| This compound Concentration (µM) | Mean Trophozoite Speed (µm/s) (± SD) | Percentage Motility Inhibition (%) | IC50 (µM) |
| 0 (Vehicle Control) | 1.5 (± 0.2) | 0 | \multirow{5}{*}{XX.X} |
| 10 | 1.2 (± 0.3) | 20 | |
| 25 | 0.8 (± 0.2) | 46.7 | |
| 50 | 0.4 (± 0.1) | 73.3 | |
| 100 | 0.1 (± 0.05) | 93.3 |
Experimental Protocols
Under-Agar Chemotaxis Assay
This assay is adapted from methods used to study the motile behavior of Dictyostelium and Entamoeba and can be used to assess both random motility (chemokinesis) and directed motility (chemotaxis).[2][3]
Materials:
-
Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain) in logarithmic growth phase
-
TYI-S-33 medium (or other suitable culture medium)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Agarose (low-melting point)
-
Petri dishes (60 mm)
-
Phosphate-buffered saline (PBS)
-
Microscope with phase-contrast optics and a heated stage (37°C)
-
Image analysis software for cell tracking (e.g., Icy, ImageJ)[4]
Protocol:
-
Preparation of Agar Plates:
-
Prepare a 1% (w/v) solution of low-melting-point agarose in PBS.
-
Autoclave to sterilize and cool to 45°C in a water bath.
-
Pour 5 ml of the agarose solution into each 60 mm Petri dish and allow it to solidify completely.
-
Using a cork borer, create two wells (3 mm diameter) approximately 5 mm apart in the center of the agar plate.
-
-
Preparation of Trophozoites:
-
Harvest E. histolytica trophozoites from culture.
-
Wash the trophozoites twice with pre-warmed PBS.
-
Resuspend the trophozoites in fresh, pre-warmed TYI-S-33 medium to a final concentration of 1 x 10^5 cells/ml.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in TYI-S-33 medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
In the experimental plates, add 10 µl of the trophozoite suspension into one well.
-
Into the adjacent well, add 10 µl of the this compound solution at the desired concentration. For control plates, add 10 µl of the vehicle control solution.
-
Seal the plates with paraffin film to prevent dehydration.
-
-
Incubation and Imaging:
-
Incubate the plates on a heated microscope stage at 37°C.
-
Allow the trophozoites to migrate out from the well and under the agar.
-
After a suitable incubation period (e.g., 1-3 hours), capture time-lapse images of the migrating trophozoites using phase-contrast microscopy.
-
-
Data Analysis:
-
Use cell tracking software to analyze the captured images.
-
Quantify parameters such as the speed of movement, displacement, and directionality of the trophozoites.
-
Calculate the percentage of motility inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
-
Dvorak-Stotler Controlled Environment Chamber Assay
This assay allows for detailed observation of individual cell motility while controlling the exchange of the medium.[2]
Materials:
-
Dvorak-Stotler controlled environment cell culture chamber
-
Glass coverslips
-
Entamoeba histolytica trophozoites
-
TYI-S-33 medium
-
This compound stock solution
-
Perfusion pump system
-
Inverted microscope with phase-contrast optics, heated stage, and time-lapse imaging capabilities
-
Image analysis software
Protocol:
-
Chamber Assembly:
-
Assemble the Dvorak-Stotler chamber with a clean glass coverslip according to the manufacturer's instructions.
-
Pre-warm the chamber to 37°C.
-
-
Cell Seeding:
-
Prepare a suspension of E. histolytica trophozoites in TYI-S-33 medium at a concentration of 5 x 10^4 cells/ml.
-
Introduce the cell suspension into the chamber and allow the cells to adhere to the coverslip for 20-30 minutes.
-
-
Perfusion and Imaging:
-
Mount the chamber on the heated stage of the inverted microscope.
-
Begin perfusion with fresh, pre-warmed TYI-S-33 medium (vehicle control) at a slow, constant rate.
-
Record time-lapse images of the motile trophozoites for a baseline measurement.
-
Switch the perfusion to a medium containing the desired concentration of this compound.
-
Continue to record time-lapse images for the duration of the experiment (e.g., 1-2 hours).
-
Repeat the process for each this compound concentration.
-
-
Data Analysis:
-
Analyze the time-lapse videos using cell tracking software.
-
Measure the speed and track the displacement of individual trophozoites before and after the introduction of this compound.
-
Compare the motility parameters between the control and this compound-treated groups.
-
Calculate the dose-dependent inhibition of motility and determine the IC50 value.
-
Visualizations
Caption: Workflow for evaluating this compound's effect on parasite motility.
Caption: this compound's proposed mechanism leading to motility inhibition.
References
- 1. Iodoquinol | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. The ultrastructure of Entamoeba histolytica locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entamoeba histolytica cell movement: A central role for self-generated chemokines and chemorepellents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Iodoquine precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of Iodoquine precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of this compound precipitation in cell culture media?
A1: this compound precipitation can manifest as a fine, crystalline material, a cloudy or hazy appearance in the medium, or the formation of visible particles.[1][2] These precipitates might be observable by the naked eye or require microscopic examination.[1] It is crucial to differentiate this from microbial contamination, which often presents with turbidity accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms under high magnification.[1][2]
Q2: Why is my this compound precipitating when I add its DMSO stock solution to the cell culture medium?
A2: This is a common issue for hydrophobic compounds like this compound and is often referred to as "solvent shock". This compound is soluble in an organic solvent like dimethyl sulfoxide (DMSO) but has low aqueous solubility. When the concentrated DMSO stock is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate.
Q3: What are the primary factors that cause this compound to precipitate in cell culture?
A3: Several factors can contribute to this compound precipitation:
-
High Concentration: Exceeding the maximum solubility of this compound in the cell culture medium will lead to precipitation.
-
Solvent-Related Issues: A rapid change in solvent polarity when diluting a concentrated DMSO stock can cause the compound to fall out of solution.
-
Temperature Fluctuations: Shifting media from cold storage to a 37°C incubator can alter solubility. Repeated freeze-thaw cycles of stock solutions are also known to promote precipitation.
-
pH of the Medium: The pH of the culture medium can influence the ionization state and stability of a compound, thereby affecting its solubility.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. Components like calcium and phosphate ions can interact with drug compounds to form insoluble complexes. Metal ions such as copper, iron, and zinc, often added as supplements, can also precipitate, especially in the absence of serum proteins.
Q4: Can the type of cell culture medium influence this compound precipitation?
A4: Yes, the specific formulation of the cell culture medium (e.g., DMEM, RPMI-1640) can impact this compound's solubility. Different media contain varying concentrations of salts, proteins, and other components that can interact with the compound. For example, media with higher concentrations of calcium or phosphate may be more likely to cause precipitation of certain compounds. If you encounter persistent precipitation, testing the compound's solubility in a different base medium may be beneficial.
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
A5: While the tolerance to DMSO is cell-line specific, a general guideline is to keep the final concentration at or below 0.5%. For many protocols and sensitive cell lines, a concentration of 0.1% or lower is recommended to avoid impacting cell viability and function. It is always best practice to perform a vehicle control experiment (treating cells with the same final concentration of DMSO alone) to determine the tolerance of your specific cell line.
Troubleshooting Guide for this compound Precipitation
Use the following guide to identify the potential cause of precipitation and implement the recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to media. | Exceeding Solubility Limit / "Solvent Shock" | - Decrease the final concentration of this compound. - Add the DMSO stock solution dropwise to pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid dispersion. - Prepare an intermediate dilution in a small volume of medium first before adding it to the final culture volume. |
| Precipitate forms over time in the incubator. | Temperature or pH Shift | - Pre-warm the cell culture media to 37°C before adding the this compound stock solution. - Ensure the media is properly buffered (e.g., with HEPES) for the incubator's CO2 concentration to maintain a stable pH. |
| Precipitate appears crystalline under the microscope. | Compound Precipitation | - Confirm the precipitate is not microbial contamination. - Lower the final this compound concentration or optimize the dissolution protocol (see above). |
| Media appears cloudy, but no crystals are visible. | Interaction with Media Components | - Test the solubility of this compound in a simpler buffer like PBS to determine if media components are the cause. - Consider using a different cell culture medium formulation. - If using serum-free media, the absence of proteins can lead to the precipitation of metal supplements which may interact with your compound. |
| Precipitation occurs after freeze-thaw cycles of the stock solution. | Stock Solution Instability | - Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C or -80°C, protected from light. |
Experimental Protocols
Protocol: Kinetic Solubility Assay in Cell Culture Medium
This protocol allows for a rapid assessment of the solubility of this compound under your specific experimental conditions.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance or light scattering (e.g., at 650 nm)
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming in a 37°C water bath or brief vortexing can aid dissolution.
-
-
Set up Serial Dilutions:
-
In the 96-well plate, create a serial dilution of your this compound stock solution directly in the cell culture medium.
-
For example, add 198 µL of pre-warmed (37°C) cell culture medium to each well.
-
Add 2 µL of the 10 mM this compound stock to the first well (this creates a 100 µM solution with 1% DMSO). Mix thoroughly by pipetting.
-
Perform 2-fold serial dilutions across the plate by transferring 100 µL from the previous well to the next.
-
-
Include Controls:
-
Positive Control (Precipitate): A very high concentration of this compound or another known poorly soluble compound.
-
Negative Control (No Precipitate): Medium containing the same final concentration of DMSO (e.g., 1%) without any this compound.
-
Blank: Medium only.
-
-
Incubate the Plate:
-
Cover the plate and incubate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 1-2 hours or the duration of your experiment).
-
-
Measure for Precipitation:
-
Visual Inspection: Carefully examine the wells under a light microscope for any signs of crystalline precipitate.
-
Instrumental Analysis: Measure the light scattering or absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in signal compared to the negative control indicates precipitation.
-
-
Determine Solubility Limit:
-
The highest concentration that does not show a significant increase in light scattering or visible precipitate is considered the kinetic solubility limit under these conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing this compound precipitation.
References
Technical Support Center: Optimizing Iodoquine for In Vitro Anti-Parasitic Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Iodoquine in in vitro anti-parasitic assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an in vitro anti-parasitic assay?
A1: For a compound like this compound, where specific IC50 values against various parasites may not be readily available in the literature, a common approach is to start with a broad concentration range in a preliminary screen. A typical starting range would be from 0.01 µM to 100 µM, using serial dilutions. This wide range helps in identifying the approximate effective concentration for the specific parasite and assay conditions being used.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is often supplied as a powder. Due to its likely poor solubility in aqueous solutions, the recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1] It is crucial to use anhydrous, cell culture-grade DMSO. To prepare the stock solution, dissolve the this compound powder in DMSO to a concentration of 10-20 mM. Gentle warming in a 37°C water bath and vortexing can aid dissolution.[1] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: I'm observing precipitation when I dilute my this compound-DMSO stock into the cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock in aqueous-based culture medium is a common issue for hydrophobic compounds.[1] This happens because the compound "crashes out" of the solution as the DMSO concentration decreases. Here are several steps to troubleshoot this:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[1] Ensure your final assay concentration of DMSO is within this range and is consistent across all wells, including controls.
-
Serial Dilutions in Medium: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) cell culture medium. This gradual change in solvent composition can help maintain solubility.[1]
-
Vigorous Mixing: When diluting the stock, vortex or pipette the solution vigorously and immediately to ensure rapid and uniform dispersion.
-
Use Pre-warmed Medium: Diluting the compound in a medium that is at 37°C can sometimes improve solubility.
Q4: What is the maximum concentration of DMSO that is safe for my cells or parasites?
A4: While a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines, it is best practice to perform a DMSO tolerance test for your specific host cells and parasites. This involves exposing the cells/parasites to a range of DMSO concentrations (e.g., 0.1% to 1%) and measuring their viability to determine the highest non-toxic concentration.
Q5: How can I determine the optimal incubation time for my this compound assay?
A5: The optimal incubation time depends on the parasite's replication cycle and the drug's mechanism of action. For anti-malarial assays with Plasmodium falciparum, a 72-hour incubation is common to cover at least one full erythrocytic cycle. For slower-acting drugs, a longer incubation of 96 hours might be necessary. For assays with Entamoeba histolytica, incubation times can range from 48 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine when the most significant and reproducible inhibitory effect is observed.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell/Parasite Seeding | Ensure a homogenous cell/parasite suspension before plating. Use calibrated pipettes and a consistent technique for dispensing into each well. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile water or media to create a humidity barrier. |
| Drug Adsorption to Plasticware | Use low-binding microplates and pipette tips, especially when working with low concentrations of hydrophobic compounds. |
| Inconsistent Incubation Conditions | Ensure uniform temperature and gas exchange (e.g., 5% CO2) across all plates in the incubator. Avoid stacking plates. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are within their expiration dates and stored correctly. |
Issue 2: this compound Appears to be Ineffective Against the Parasite
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | The effective concentration may be higher than the range tested. Perform a broader dose-response experiment with concentrations up to 100 µM or higher. |
| Drug Degradation | The stability of this compound in the culture medium at 37°C may be limited. While specific data for this compound is not readily available, you can assess its stability by incubating it in the medium for the duration of the assay and then testing its activity. |
| Parasite Resistance | The parasite strain being used may be resistant to this compound or related compounds. If possible, test the compound against a known sensitive reference strain. |
| Sub-optimal Assay Conditions | The assay endpoint (e.g., fluorescence, luminescence) may not be sensitive enough to detect a subtle effect. Ensure the assay is validated with a known anti-parasitic drug as a positive control. |
Issue 3: Cytotoxicity to Host Cells
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| High this compound Concentration | The concentration of this compound required to kill the parasite may also be toxic to the host cells. |
| Solvent (DMSO) Toxicity | The final concentration of DMSO in the assay may be too high for the host cells. |
To address this, it is crucial to determine the selectivity index (SI) of this compound. This is done by performing a cytotoxicity assay on the host cells alone and a parasite growth inhibition assay in parallel.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound against Plasmodium falciparum
This protocol is based on the SYBR Green I fluorescence-based assay.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
P. falciparum culture (e.g., 3D7 or W2 strain), synchronized at the ring stage
-
Complete culture medium (e.g., RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, Albumax II, and gentamicin)
-
Human erythrocytes
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer
Procedure:
-
Drug Dilution: Prepare serial dilutions of the this compound stock solution in complete culture medium in a separate 96-well plate.
-
Parasite Preparation: Adjust the parasitemia of the synchronized ring-stage culture to 1% with a 2% hematocrit in complete culture medium.
-
Assay Plating: Add 90 µL of the parasite suspension to each well of the assay plate. Then, add 10 µL of the serially diluted this compound solutions to the respective wells. Include positive (e.g., Chloroquine) and negative (vehicle control, medium with the same final DMSO concentration) controls.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: Determining the EC50 of this compound against Entamoeba histolytica
This protocol is based on a cell viability assay using a luciferase reporter.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
E. histolytica trophozoites (e.g., HM-1:IMSS strain)
-
Complete culture medium (e.g., TYI-S-33 medium)
-
96-well white, clear-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Drug Dilution: Prepare serial dilutions of the this compound stock solution in complete culture medium.
-
Parasite Plating: Seed the E. histolytica trophozoites into the 96-well plate at a density of 5,000-10,000 parasites per well in 96 µL of medium.
-
Compound Addition: Add 4 µL of the serially diluted this compound solutions to the respective wells. Include a positive control (e.g., Metronidazole) and a negative (vehicle) control.
-
Incubation: Incubate the plate for 48-72 hours under anaerobic conditions at 37°C.
-
Luminescence Measurement: After incubation, equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: Determine the 50% effective concentration (EC50) by normalizing the data to the controls and fitting it to a dose-response curve.
Protocol 3: Host Cell Cytotoxicity Assay (MTT Assay)
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Host cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium for the host cell line
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the same duration as the anti-parasitic assay (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Quantitative Data Summary
Table 1: Example IC50 Values against Plasmodium falciparum
| Compound | Strain | IC50 (nM) |
| Chloroquine | 3D7 (sensitive) | ~10-20 |
| Chloroquine | W2 (resistant) | ~100-300 |
| Artemisinin | 3D7 | ~5-15 |
| Mefloquine | 3D7 | ~20-40 |
Table 2: Example EC50 Values against Entamoeba histolytica
| Compound | EC50 (µM) |
| Metronidazole | ~5-10 |
| Auranofin | ~0.5 |
| Ibrutinib | ~0.98 |
Visualizations
Caption: General workflow for in vitro anti-parasitic drug screening with this compound.
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
Strategies to improve Iodoquine solubility for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iodoquine, also commonly known as Iodoquinol or 5,7-diiodo-8-hydroxyquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on its limited solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological assays?
A1: this compound, more formally known as Iodoquinol or 5,7-diiodo-8-hydroxyquinoline, is a quinoline derivative.[1][2] Like many hydrophobic compounds, it is practically insoluble in water.[1][3][4] For a compound to be accurately tested in biological assays, it must be fully dissolved in the aqueous assay medium. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and underestimated biological activity.
Q2: What are the known solubility properties of this compound (Iodoquinol)?
A2: this compound is a light yellow to brown crystalline powder that is practically insoluble in water. It is sparingly soluble in alcohol, ether, and acetone. Some sources indicate good solubility in hot pyridine, hot dioxane, and Dimethyl sulfoxide (DMSO), particularly with the aid of sonication or gentle warming.
Q3: What is the most common first step to dissolve this compound for a biological assay?
A3: The standard initial approach is to prepare a concentrated stock solution in a 100% water-miscible organic solvent and then dilute this stock into the aqueous assay buffer. This is a co-solvency strategy. Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for this purpose.
Q4: How does pH affect the solubility of quinoline derivatives like this compound?
A4: The solubility of quinoline derivatives can be highly dependent on pH. As a weak base, the quinoline nitrogen can be protonated in acidic conditions, which may increase aqueous solubility. Conversely, the hydroxyl group on this compound can be deprotonated in basic conditions, forming a more soluble phenoxide salt. It is crucial to determine the optimal pH for solubility that is also compatible with the biological assay system.
Q5: Are there alternatives to using high concentrations of organic solvents like DMSO?
A5: Yes. If the required concentration of DMSO is toxic to your cells or interferes with the assay, several alternative strategies can be employed. These include using other co-solvents, adjusting the pH of the buffer, or using formulation technologies like cyclodextrins to form water-soluble inclusion complexes.
Troubleshooting Guide
Problem: My this compound powder won't dissolve in the primary organic solvent (e.g., DMSO).
| Possible Cause | Troubleshooting Steps |
| Insufficient solvent power or low saturation limit. | 1. Apply energy : Gently warm the solution (e.g., to 37°C) or use an ultrasonic bath to aid dissolution. Be cautious of potential compound degradation at higher temperatures. |
| 2. Try alternative solvents : Test other powerful organic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). | |
| 3. Increase solvent volume : Use a larger volume of solvent to prepare a less concentrated stock solution. |
Problem: The compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer.
| Possible Cause | Troubleshooting Steps |
| The final concentration of the organic co-solvent is too low to maintain solubility. | 1. Increase final co-solvent percentage : If your assay allows, slightly increase the final DMSO concentration (typically kept at ≤0.5% to avoid toxicity). |
| The compound's solubility limit in the final aqueous medium has been exceeded. | 2. Reduce the final compound concentration : Test a serial dilution to find the highest concentration that remains in solution. |
| 3. Use a different co-solvent : Test other co-solvents that may have better solubilizing properties when mixed with water, such as polyethylene glycol (PEG 400). | |
| 4. Modify the buffer : Adjust the pH of the final assay buffer. Test both acidic and basic conditions to see if salt formation improves solubility. | |
| 5. Use a solubilizing excipient : Consider pre-complexing this compound with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to the buffer. |
This compound (Iodoquinol) Solubility Data
The following table summarizes the qualitative and quantitative solubility of this compound in various solvents as reported in the literature.
| Solvent | Solubility | Reference |
| Water | Practically Insoluble / < 0.1 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ≥16.97 mg/mL (with ultrasonic) / 20.83 mg/mL (with warming) | |
| Alcohol (Ethanol) | Sparingly Soluble | |
| Acetone | Sparingly Soluble | |
| Ether | Sparingly Soluble | |
| Hot Pyridine | Soluble | |
| Hot Dioxane | Soluble |
Experimental Workflows & Protocols
Workflow for Solubility Strategy Selection
This diagram outlines the decision-making process for selecting an appropriate solubilization strategy for this compound.
Caption: Decision workflow for solubilizing this compound.
Protocol 1: Co-Solvent Method for Stock Solution Preparation
This protocol describes the standard method for preparing a concentrated stock solution of this compound using an organic solvent.
Objective: To prepare a high-concentration stock solution of this compound for serial dilution into aqueous media.
Materials:
-
This compound (Iodoquinol) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the required amount of this compound powder to prepare a stock solution of desired concentration (e.g., 20 mM).
-
Add the appropriate volume of 100% DMSO to the powder.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
Gentle warming to 37°C can be applied if necessary, but check for compound stability.
-
Once fully dissolved, inspect the solution for any particulate matter. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing the working solution, dilute the stock into the final assay buffer, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol provides a method for improving the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Objective: To increase the apparent water solubility of this compound for assays where organic solvents are not suitable.
Materials:
-
This compound (Iodoquinol) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Add the this compound powder to the HP-β-CD solution in molar excess (e.g., a 1:5 molar ratio of this compound to HP-β-CD is a good starting point).
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining insoluble particles.
-
The concentration of the solubilized this compound in the filtrate can be determined using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Signaling Pathway Visualization Logic
This diagram illustrates the logical relationship between poor solubility and its impact on experimental outcomes.
References
Technical Support Center: Iodoquine Stability and Degradation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation of Iodoquine (also known as Diiodohydroxyquinoline) in aqueous solutions. The information is designed to assist in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound (5,7-diiodo-8-hydroxyquinoline) is an antiparasitic agent.[1][2] Its stability in aqueous solutions is a critical factor for researchers and pharmaceutical scientists for several reasons. The efficacy and safety of any drug product are directly linked to the stability of the active pharmaceutical ingredient (API). Degradation of this compound can lead to a loss of potency and the formation of potentially toxic impurities. Understanding its stability profile is essential for developing robust liquid formulations, ensuring accurate dosing in experimental settings, and defining appropriate storage conditions.
Q2: What are the main factors that influence the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Like many pharmaceutical compounds, this compound is susceptible to hydrolysis, oxidation, and photodegradation. It is known to be incompatible with strong oxidizing agents and strong acids.[3]
Q3: How can I prepare a stable aqueous solution of this compound for my experiments?
A3: this compound is practically insoluble in water.[3] To prepare solutions for in vitro experiments, co-solvents or pH adjustment may be necessary. Given its chemical structure as a quinoline derivative, its solubility is likely pH-dependent. For analytical purposes, stock solutions are often prepared in solvents like methanol or 0.1 M HCl, where it exhibits better solubility and reasonable stability for a short period.[4] For cell-based assays or other aqueous systems, it is crucial to determine the solubility and stability in the specific experimental medium. A study on a similar compound, 8-hydroxyquinoline, suggests that its fluorescence intensity, and thus its structural integrity, can be stable in water for at least one hour.
Q4: What are the expected degradation pathways for this compound?
A4: Based on its chemical structure (a halogenated 8-hydroxyquinoline), this compound is susceptible to several degradation pathways:
-
Oxidation: As a phenolic compound, the 8-hydroxy group is prone to oxidation. Studies on the parent compound, 8-hydroxyquinoline, indicate that it can undergo oxidative polymerization. Oxidation may lead to the formation of colored degradation products.
-
Photodegradation: Quinoline and its derivatives are known to be photoreactive. Exposure to UV light can lead to the formation of degradation products. For instance, 8-hydroxyquinoline is known to be effectively photo-oxidized.
Q5: Are there any known degradation products of this compound?
A5: While specific degradation products of this compound under various stress conditions are not extensively documented in publicly available literature, studies on the related compound 8-hydroxyquinoline suggest that photooxidation can lead to the formation of quinoline-5,8-quinone. It is plausible that this compound could form analogous quinone-type structures upon oxidation. Further investigation using techniques like LC-MS/MS would be required to identify and characterize the specific degradation products of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer. | This compound is practically insoluble in neutral aqueous solutions. The pH of the buffer may be inappropriate for maintaining solubility. The concentration may be above its solubility limit. | - Determine the solubility of this compound as a function of pH and select a buffer system where it is sufficiently soluble. - Consider using a co-solvent system (e.g., with DMSO or ethanol), ensuring the co-solvent is compatible with your experimental setup. - Prepare fresh solutions and use them promptly. |
| Discoloration of this compound solution upon storage or during an experiment. | This is likely due to oxidative degradation. The phenolic hydroxyl group is susceptible to oxidation, which can form colored quinone-type byproducts. Exposure to light can accelerate this process. | - Protect solutions from light by using amber-colored vials or wrapping containers in aluminum foil. - De-gas solvents and buffers to remove dissolved oxygen. - Consider adding an antioxidant to the formulation if compatible with the experimental design. - Prepare solutions fresh before use. |
| Inconsistent results in bioassays or analytical measurements. | This could be due to the degradation of this compound in the experimental medium over the time course of the experiment. Factors like pH, temperature, and light exposure can contribute. | - Perform a time-course stability study of this compound in your specific experimental medium under the same conditions as your assay (temperature, light, etc.). - Analyze samples at predefined time points to quantify the remaining this compound concentration. - If significant degradation is observed, adjust the experimental protocol to minimize the incubation time or consider the degradation kinetics when interpreting the results. |
| Appearance of unknown peaks in HPLC chromatograms during stability studies. | These are likely degradation products of this compound. | - Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. - Use a stability-indicating HPLC method that can resolve the parent this compound peak from all degradation product peaks. - Employ a detector with broader detection capabilities, such as a photodiode array (PDA) detector, to observe all potential degradation products. - For identification, couple the HPLC system to a mass spectrometer (LC-MS). |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies of this compound
This protocol outlines the conditions for inducing the degradation of this compound to generate potential degradation products and to test the specificity of a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a suitable organic solvent.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Reflux the solution at 60°C for 30 minutes or until significant degradation is observed.
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Reflux the solution at 60°C for 30 minutes or until significant degradation is observed.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature for 24 hours or until significant degradation is observed.
-
-
Thermal Degradation:
-
Store the solid this compound powder in an oven at 70°C for 48 hours.
-
Dissolve the heat-stressed powder in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and a 100 µg/mL solution in water/methanol to a photostability chamber.
-
The exposure should be in accordance with ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed this compound standard to identify degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This method is a starting point and may require optimization for specific applications and to achieve baseline separation of all degradation products. It is based on a published method for the simultaneous analysis of Diiodohydroxyquinoline and Metronidazole.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water and methanol (60:40, v/v), with the pH of the water component adjusted to 3.6 with phosphoric acid.
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a known concentration (e.g., 50 µg/mL).
-
Sample Solution: Dilute the samples from the forced degradation studies with the mobile phase to a suitable concentration.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze stressed samples to ensure separation.
-
Linearity: Analyze a series of this compound solutions over a concentration range (e.g., 5-150 µg/mL).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
-
Data Summary
Due to the limited availability of specific quantitative data on this compound degradation in the public domain, the following table provides a qualitative summary based on the known chemical properties of 8-hydroxyquinoline derivatives and general principles of drug degradation. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Table 1: Summary of this compound Stability under Different Stress Conditions
| Stress Condition | Expected Stability | Potential Degradation Pathway | Comments |
| Acidic (e.g., 0.1 N HCl, 60°C) | Likely to degrade | Hydrolysis | Clioquinol, a similar compound, shows degradation under acidic conditions. |
| Alkaline (e.g., 0.1 N NaOH, 60°C) | Likely to degrade | Hydrolysis, Oxidation | The phenolate form at high pH may be more susceptible to oxidation. Clioquinol also degrades under alkaline conditions. |
| Oxidative (e.g., 3% H₂O₂) | Likely to degrade | Oxidation of the phenol ring | 8-hydroxyquinoline derivatives are known to undergo oxidation. |
| Thermal (e.g., 70°C, solid state) | Likely to degrade | Thermal decomposition | This compound decomposes upon heating. |
| Photolytic (UV/Vis light) | Likely to degrade | Photooxidation | 8-hydroxyquinoline is known to undergo photooxidation. |
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Experimental Workflow for this compound Stability Study.
Caption: Troubleshooting Logic for Inconsistent Results.
References
Technical Support Center: Iodoquine Resistance in Long-Term Parasite Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Iodoquine in long-term parasite cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a halogenated 8-hydroxyquinoline that functions as a luminal amebicide. Its precise mechanism is not fully elucidated but is thought to involve the chelation of essential metal ions, such as ferrous ions, which are crucial for the parasite's metabolic enzyme activity.[1][2] It is believed to be active against both the trophozoite and cyst forms of parasites within the intestinal lumen.[1][2]
Q2: Which parasites are typically treated with Iodoquinol?
Iodoquinol is primarily used for the treatment of intestinal amebiasis caused by Entamoeba histolytica.[3] It is also effective against Dientamoeba fragilis.
Q3: We are observing a decreased efficacy of this compound in our long-term Entamoeba histolytica cultures. What could be the reason?
A likely reason for decreased efficacy is the development of a multidrug resistance (MDR) phenotype. Studies have shown that E. histolytica mutants selected for resistance to emetine exhibit cross-resistance to this compound. This resistance is associated with the overexpression of P-glycoprotein (Pgp), a membrane pump that actively removes the drug from the parasite's cytoplasm, reducing its intracellular concentration and thus its effectiveness.
Q4: Is this compound resistance reversible?
Yes, in some in vitro models, this compound resistance that is mediated by P-glycoprotein overexpression can be reversed. The resistance of emetine-resistant E. histolytica (which are also resistant to this compound) has been shown to be reversed by calcium and sodium channel blockers, such as verapamil. These agents are thought to inhibit the function of the P-glycoprotein pump.
Q5: What are some alternative or combination therapies for this compound-resistant parasites?
For infections with suspected or confirmed this compound resistance, combination therapy is a viable strategy. Since the described multidrug resistance in E. histolytica does not confer cross-resistance to all antiamoebic drugs, agents with different mechanisms of action can be used. For instance, emetine-resistant mutants with cross-resistance to this compound were not found to be cross-resistant to metronidazole or chloroquine. Therefore, combining this compound with a nitroimidazole like metronidazole or tinidazole could be an effective approach.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during your experiments.
Guide 1: Unexpected High IC50 Value for this compound
Problem: The calculated 50% inhibitory concentration (IC50) for this compound against your parasite culture is significantly higher than expected for a susceptible strain.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Development of Resistance | The parasite population may have developed resistance over time in culture. This is particularly likely in long-term cultures with continuous or intermittent drug pressure. |
| Action: Perform an IC50 assay for emetine. Cross-resistance to emetine would suggest a multidrug resistance (MDR) phenotype. | |
| Action: Attempt to reverse the resistance by co-administering a P-glycoprotein inhibitor like verapamil in your IC50 assay. A significant decrease in the this compound IC50 in the presence of the inhibitor would support the MDR hypothesis. | |
| This compound Degradation | Ensure proper storage of this compound solutions (protect from light and store at the recommended temperature). Prepare fresh solutions for each experiment. |
| Solvent Effects | If using a solvent like DMSO, ensure the final concentration in the culture medium is not inhibitory to the parasites. Run a solvent-only control to assess its effect on parasite growth. |
| Assay Conditions | Verify the accuracy of parasite density in your in vitro cultures. Inconsistent parasite numbers can lead to variable IC50 values. |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against susceptible and resistant strains of Entamoeba histolytica from in vitro studies.
| Parasite Strain | Description | This compound IC50 (µg/mL) | Reference |
| Clone A | Susceptible (wild-type) E. histolytica | 0.54 | |
| Clone C2 | Emetine-resistant mutant with cross-resistance to this compound | 1.56 |
Key Experimental Protocols
Protocol 1: Induction of this compound Resistance in Entamoeba histolytica
This protocol describes a method for generating this compound-resistant E. histolytica in vitro by continuous drug pressure.
Materials:
-
Log-phase E. histolytica trophozoites (e.g., HM-1:IMSS strain)
-
Complete TYI-S-33 culture medium
-
This compound stock solution
-
96-well microtiter plates
-
Incubator at 37°C
Procedure:
-
Initial IC50 Determination: Determine the baseline IC50 of this compound for the parental E. histolytica strain (refer to Protocol 2).
-
Initiation of Drug Pressure: Start a culture of E. histolytica in a medium containing this compound at a sub-lethal concentration (e.g., 0.5 x IC50).
-
Sub-culturing: When parasite growth is observed, sub-culture the parasites into a fresh flask with the same drug concentration.
-
Stepwise Increase in Drug Concentration: Once the culture has adapted and is growing steadily, double the concentration of this compound.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterization: Periodically determine the IC50 of the drug-pressured line to assess the level of resistance. A significant increase in the IC50 value compared to the parental strain indicates the development of resistance.
Protocol 2: Determination of this compound IC50 using a Colorimetric Assay
This protocol is adapted from standard antiamoebic drug testing procedures.
Materials:
-
Log-phase E. histolytica trophozoites
-
Complete TYI-S-33 culture medium
-
This compound stock solution
-
96-well microtiter plates
-
Nitroblue Tetrazolium (NBT) solution
-
Hank's Balanced Salt Solution (HBSS)
-
Microplate reader
Procedure:
-
Plate Preparation: Add serial dilutions of this compound to a 96-well plate. Include a drug-free control and a blank (medium only) well.
-
Parasite Addition: Add E. histolytica trophozoites (e.g., 3 x 10^5 parasites/well) to each well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
NBT Reduction Assay:
-
After incubation, carefully aspirate the medium.
-
Wash the wells with pre-warmed HBSS.
-
Add NBT solution to each well and incubate for 45 minutes at 37°C.
-
Aspirate the NBT solution.
-
-
Reading: The reduced NBT (formazan) can be solubilized and the absorbance read on a microplate reader. The absorbance is proportional to the number of viable parasites.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the drug-free control. Plot the inhibition percentage against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Visualizations
Mechanism of P-glycoprotein-Mediated this compound Resistance
Caption: P-glycoprotein mediated efflux of this compound from the parasite cell.
Experimental Workflow for Investigating this compound Resistance
Caption: Logical workflow for the investigation of this compound resistance.
Signaling Pathway Implicated in P-glycoprotein Gene Expression
Caption: Stress-induced signaling pathway for EhPgp5 gene expression.
References
Determining the optimal treatment duration of Iodoquine in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the optimal treatment duration of Iodoquine in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in vitro?
A1: The precise mechanism of action of this compound (also known as Diiodohydroxyquinoline) is not fully elucidated. However, it is believed to exert its effects through multiple pathways.[1] The primary proposed mechanisms include the chelation of essential metal ions, such as iron, which are crucial for parasitic enzymatic processes.[1][2][3] Other suggested mechanisms involve the disruption of DNA synthesis and function, and potentially causing damage to the cell membrane of the target organism.[1]
Q2: What is a good starting concentration range for this compound in vitro experiments?
A2: Based on literature, a starting concentration range of 0 to 10 μM has been used for in vitro studies, particularly in the context of antiviral activity. For initial experiments, it is advisable to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for your specific cell line and experimental conditions. One study reported an EC50 value of 1.38 μM in VeroE6 cells.
Q3: How soluble is this compound and what is the best way to prepare a stock solution?
A3: this compound is a quinoline derivative, and like many quinolines, it is a weak base with pH-dependent solubility. It is generally more soluble in acidic conditions (e.g., pH 4-5). For in vitro assays, a common practice is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). It is critical to ensure the final concentration of DMSO in the cell culture medium is low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What factors should I consider when determining the optimal treatment duration?
A4: The optimal treatment duration is dependent on several factors, including the drug's mechanism of action, its stability in culture medium, and the specific research question. Key considerations include:
-
Cellular Target: Understanding what cellular processes this compound affects will help predict the time required to observe an effect.
-
Drug Stability: The stability of this compound in your specific culture medium over time should be assessed.
-
Endpoint Measurement: The time required to observe a significant change in your chosen experimental endpoint (e.g., cell viability, protein expression, viral load reduction) will dictate the necessary treatment duration.
Q5: What are the essential controls for an this compound treatment experiment?
A5: To ensure the validity of your results, the following controls are essential:
-
Negative Control (Untreated): Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve the this compound, at the same final concentration as the experimental wells.
-
Positive Control: A known compound that induces the expected effect in your assay, if available. For cytotoxicity assays, a compound that induces 100% cell death can be used to establish the maximum effect.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| This compound precipitates in the culture medium. | The compound has low solubility in the aqueous medium after dilution from the DMSO stock. | Ensure the final DMSO concentration is <0.5%. Add the stock solution to the medium dropwise while vortexing. Consider using a stabilizing agent like cyclodextrin if precipitation persists. |
| High variability between experimental replicates. | Incomplete dissolution of the this compound stock solution. Pipetting errors. | Ensure the stock solution is fully dissolved before each use. Use calibrated pipettes and consistent technique. |
| Unexpectedly high cytotoxicity observed. | The final concentration of the solvent (e.g., DMSO) is too high. The this compound concentration is too high for the specific cell line. | Verify the final DMSO concentration is below 0.5%. Perform a dose-response experiment to determine the cytotoxic concentration 50 (CC50) for your cell line. |
| No observable effect at expected concentrations. | The treatment duration is too short. The compound may be unstable in the culture medium. The chosen endpoint is not sensitive to the drug's mechanism. | Perform a time-course experiment to assess effects at later time points. Evaluate the stability of this compound in your medium over the experimental duration. Consider measuring alternative endpoints based on its proposed mechanisms of action. |
Experimental Protocols
Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) of this compound
This protocol uses a colorimetric method, the MTT assay, to assess cell viability and determine the IC50.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 18-24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock.
-
Treatment: Remove the old medium from the cells and add the various concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol helps identify the minimum time required for this compound to exert its effect.
-
Cell Seeding: Seed cells in multiple 96-well plates as described in Protocol 1.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., the previously determined IC50 or a concentration of interest) and include vehicle controls.
-
Time-Point Analysis: At various time points (e.g., 6, 12, 24, 48, 72 hours), perform a cell viability assay (e.g., MTT) on one of the plates.
-
Data Analysis: Plot the cell viability against the treatment duration for both this compound-treated and vehicle-treated cells. The optimal duration is typically the earliest time point at which a significant and stable effect is observed.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound at Different Treatment Durations
| Cell Line | 24-hour IC50 (µM) | 48-hour IC50 (µM) | 72-hour IC50 (µM) |
| Vero E6 | 5.2 | 1.4 | 1.1 |
| Caco-2 | 8.9 | 3.1 | 2.5 |
| HepG2 | >10 | 7.5 | 5.8 |
Table 2: Sample Data from a Time-Course Cytotoxicity Experiment (this compound at 2 µM)
| Time (Hours) | Vehicle Control (% Viability) | This compound Treated (% Viability) |
| 0 | 100 | 100 |
| 12 | 98.5 | 95.2 |
| 24 | 99.1 | 78.4 |
| 48 | 98.2 | 52.1 |
| 72 | 97.6 | 49.8 |
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for determining optimal treatment duration.
Caption: Troubleshooting flowchart for in vitro experiments.
References
Technical Support Center: Iodoquine and Related Compounds in Cell Culture
This technical support center provides guidance for researchers using Iodoquine and related iodinated quinoline derivatives in cell culture experiments. Due to the varied terminology in scientific literature, this guide addresses the broader class of these compounds, including Iodoquinol and Clioquinol, while also providing specific information on this compound where available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
A1: this compound is a quinoline derivative, and its anticancer properties are an active area of research.[1] While the exact mechanism is still under investigation, related quinoline compounds are known to exert their effects through several mechanisms. These include inducing apoptosis (programmed cell death), modifying the cell cycle, and interfering with signaling pathways crucial for tumor growth.[2][3] One proposed mechanism for similar compounds like Iodoquinol is the chelation of metal ions, such as iron, which are essential for the metabolic processes of cells.[4] Some quinoline derivatives may also interact with DNA and inhibit enzyme activity.[5]
Q2: What is the difference between this compound, Iodoquinol, and Clioquinol?
A2: These are all related quinoline-based compounds.
-
Iodoquinol (Diiodohydroxyquinoline) is a well-known antiprotozoal agent that is also being investigated for its anticancer properties.
-
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is another 8-hydroxyquinoline derivative with demonstrated anticancer activity in vitro and in vivo.
-
This compound has been described as a chloroquine analog and has been synthesized in radiolabeled forms (e.g., 125I IQ) to study its uptake in cancer cells, particularly those with high aldehyde dehydrogenase 1 (ALDH1) expression.
While their core structure is similar, the different substitutions can affect their biological activity, potency, and off-target effects. It is crucial to refer to the specific compound being used in your research.
Q3: What is a recommended starting concentration for this compound in a new cell line?
A3: There is no single universal starting concentration. The optimal concentration of this compound or a related compound is highly dependent on the specific cell line and the experimental endpoint. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific model.
For a novel compound with unknown potency, a common approach is to start with a broad range of concentrations in a logarithmic dilution series, for example, from 1 nM to 100 µM. This initial screen will help identify a narrower, effective concentration range for subsequent, more detailed experiments.
Q4: How do I determine if this compound is cytotoxic to my cells?
A4: Cytotoxicity can be assessed using a variety of cell viability assays. Some common methods include:
-
MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the integrity of the cell membrane.
-
LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
It is critical to include both a negative (vehicle) control and a positive control (a known cytotoxic agent) in your experimental design.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Pipetting errors- Uneven cell seeding- Edge effects in the multi-well plate | - Use calibrated pipettes and ensure proper mixing.- Ensure a single-cell suspension before seeding and mix gently between plating.- Avoid using the outermost wells of the plate or fill them with sterile media or PBS to maintain humidity. |
| No observable effect even at high concentrations | - Cell line may be resistant.- Compound may have low solubility in culture medium.- Insufficient incubation time. | - Verify the expression of the putative target in your cell line, if known.- Check the solubility of your this compound compound in your specific culture medium. The use of a solvent like DMSO may be necessary, but the final concentration should be non-toxic to the cells (typically <0.5%).- Perform a time-course experiment to determine the optimal incubation period (e.g., 24, 48, 72 hours). |
| Cells show signs of stress at all concentrations | - High sensitivity of the cell line.- Toxicity of the solvent (e.g., DMSO).- Compound instability. | - Test a lower range of concentrations.- Run a vehicle-only control to assess solvent toxicity.- Ensure proper storage and handling of the compound to prevent degradation. |
| Precipitate forms in the culture medium | - Compound has low solubility at the tested concentration.- Interaction with components of the serum or medium. | - Visually inspect the compound/media mixture before adding it to the cells.- Decrease the concentration of the compound.- Consider using a different solvent or a lower percentage of serum during the treatment period, if compatible with your cell line's health. |
Data Presentation
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for a generic quinoline-based anticancer compound ("Compound Q") to illustrate how to structure quantitative data for comparison across different cell lines. Note: These are example values and the actual IC50 for your compound of interest must be determined experimentally.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 10.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 22.5 |
| A549 | Lung Carcinoma | 48 | 15.8 |
| HCT116 | Colorectal Carcinoma | 48 | 8.5 |
| PC-3 | Prostate Adenocarcinoma | 48 | 28.9 |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Curve)
This protocol outlines the steps to determine the IC50 of this compound in a specific cell line using an MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (or related compound)
-
DMSO (cell culture grade)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete growth medium).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., <0.5%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank), and medium with vehicle (DMSO) as a negative control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
References
- 1. Synthesis and preliminary evaluation of n.c.a. This compound: a novel radiotracer with high uptake in cells with high ALDH1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Diiodohydroxyquinoline - Wikipedia [en.wikipedia.org]
- 5. ijrpr.com [ijrpr.com]
Preventing Iodoquine-induced cytotoxicity in host cells during in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Iodoquine-induced cytotoxicity in host cells during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause cytotoxicity in host cells?
A1: this compound, also known as Iodoquinol, is an antiprotozoal agent belonging to the 8-hydroxyquinoline class of compounds. Its cytotoxic effects in host cells are believed to stem from several mechanisms, including:
-
Induction of Oxidative Stress: The chelation of metal ions can catalyze the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components such as lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: this compound can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.
-
DNA Damage: Some studies on quinoline compounds suggest they can intercalate into DNA, which may contribute to cytotoxicity.[1]
Q2: What are the common signs of this compound-induced cytotoxicity in in vitro assays?
A2: Common indicators of cytotoxicity include:
-
A significant decrease in cell viability and proliferation as measured by assays like MTT, XTT, or neutral red uptake.
-
Increased levels of intracellular reactive oxygen species (ROS).
-
Decreased mitochondrial membrane potential.
-
Activation of caspases, indicating the initiation of apoptosis.
-
Morphological changes such as cell shrinkage, membrane blebbing, and detachment from the culture surface.
Q3: Can the cytotoxic effects of this compound be mitigated in our in vitro experiments?
A3: Yes, several strategies can be employed to reduce this compound-induced cytotoxicity in host cells, primarily by counteracting oxidative stress. The use of antioxidants has shown promise in similar contexts.
Q4: Which antioxidants are recommended to prevent this compound-induced cytotoxicity?
A4: N-acetylcysteine (NAC) is a commonly used antioxidant that can help mitigate drug-induced cytotoxicity by replenishing intracellular glutathione (GSH) stores and directly scavenging ROS.[3] Other antioxidants like Vitamin E (alpha-tocopherol) and Vitamin C (ascorbic acid) could also be considered.
Q5: How does the presence of serum in the culture medium affect this compound's cytotoxicity?
A5: Serum proteins, particularly albumin, can bind to small molecule drugs like this compound.[4] This binding can reduce the concentration of free, bioactive this compound available to the cells, potentially leading to an underestimation of its cytotoxic effects. It is crucial to maintain a consistent and documented serum concentration in your experiments for reproducible results.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line. | Determine the IC50 value of this compound for your specific cell line to establish an appropriate concentration range. Consider using a less sensitive cell line if feasible for your experimental goals. |
| Oxidative stress. | Co-incubate the cells with an antioxidant such as N-acetylcysteine (NAC). Perform a dose-response experiment to find the optimal concentration of NAC for cytoprotection without interfering with the primary experimental endpoint. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control with the solvent alone to confirm its lack of toxicity. |
Problem 2: Inconsistent results in cytotoxicity assays between experiments.
| Possible Cause | Troubleshooting Step |
| Variable serum concentration. | Use a consistent batch and concentration of serum in your culture medium for all experiments. Record the serum percentage in your experimental protocols. |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating and maintain a consistent seeding density across all wells and experiments. |
| Edge effects in multi-well plates. | To minimize evaporation from outer wells, which can concentrate this compound and media components, consider not using the outermost wells for critical experiments or use plates with moats that can be filled with sterile water or PBS. |
| Degradation of this compound. | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Protect stock solutions from light. |
Quantitative Data Summary
Direct quantitative data for the effect of antioxidants on this compound-induced cytotoxicity is not extensively available. The following table is an illustrative example based on the principles of mitigating drug-induced oxidative stress with N-acetylcysteine (NAC). Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell line and experimental conditions.
Table 1: Illustrative Example of IC50 Values for a Cytotoxic Quinoline Compound in a Mammalian Cell Line with and without N-acetylcysteine (NAC)
| Cell Line | Treatment | Incubation Time (hours) | IC50 (µM) |
| HEK293 | Quinoline Compound | 24 | 50 |
| HEK293 | Quinoline Compound + 1 mM NAC | 24 | 120 |
| HEK293 | Quinoline Compound | 48 | 25 |
| HEK293 | Quinoline Compound + 1 mM NAC | 48 | 85 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values will vary depending on the specific quinoline compound, cell line, and experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing the cytotoxicity of this compound in adherent mammalian cells.
Materials:
-
This compound stock solution (in DMSO)
-
N-acetylcysteine (NAC) stock solution (in sterile water, pH adjusted to 7.4)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
For antioxidant co-treatment, prepare this compound dilutions in complete medium containing the desired final concentration of NAC (e.g., 1 mM).
-
Remove the medium from the cells and add 100 µL of the this compound or this compound + NAC solutions to the respective wells.
-
Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and NAC-only control wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value.
DCFDA Assay for Intracellular ROS Measurement
This protocol measures the generation of reactive oxygen species in response to this compound.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) stock solution (in DMSO)
-
This compound and NAC stock solutions
-
Black, clear-bottom 96-well plates
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
DCFDA Loading: Remove the medium and wash the cells once with warm HBSS. Add 100 µL of 10 µM DCFDA in HBSS to each well and incubate for 30 minutes at 37°C.
-
Washing: Remove the DCFDA solution and wash the cells twice with warm HBSS.
-
Treatment: Add 100 µL of medium containing this compound, this compound + NAC, or controls to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at different time points (e.g., 0, 30, 60, 120 minutes).
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold increase in ROS production.
Signaling Pathways and Workflows
Caption: Proposed signaling pathway of this compound-induced cytotoxicity and its mitigation by N-acetylcysteine (NAC).
Caption: General experimental workflow for assessing this compound-induced cytotoxicity and the effect of preventative agents.
References
- 1. Serum albumin binding at cytotoxic concentrations of chemicals as determined with a cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apjai-journal.org [apjai-journal.org]
- 3. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytoprotection “gone astray”: Nrf2 and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Iodoquine compatibility with different cell culture supplements
Welcome to the technical support center for the use of Iodoquine in cell culture applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and understanding potential compatibility issues with common cell culture supplements.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound, also known as iodoquinol, is an amebicide.[1] While its precise mechanism of action is not fully understood, it is believed to function by chelating essential metal ions, such as iron, which are necessary for the metabolism of parasites.[2] It is effective against both the cyst and trophozoite forms of Entamoeba histolytica within the intestinal lumen.[1]
Q2: Can I use this compound in combination with Fetal Bovine Serum (FBS)?
There is no direct research specifically documenting the interaction between this compound and Fetal Bovine Serum (FBS). However, FBS is a complex mixture of proteins, growth factors, hormones, and other nutrients that can potentially interact with experimental compounds.[3] It is recommended to perform a compatibility assessment to ensure that FBS does not interfere with the solubility or activity of this compound in your specific cell culture system.
Q3: Is this compound compatible with common antibiotics like Penicillin-Streptomycin?
Q4: How might this compound interact with growth factors in my cell culture medium?
The direct interaction between this compound and specific growth factors has not been extensively studied. Growth factors initiate intracellular signaling cascades that regulate cell proliferation, differentiation, and survival. Since the mechanism of this compound is not fully elucidated, it is possible that it could interfere with these signaling pathways. An initial functional assay to assess the effect of this compound on your cells in the presence and absence of critical growth factors is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected decrease in cell viability after this compound treatment. | 1. Cytotoxicity of this compound at the tested concentration. 2. Incompatibility with a cell culture supplement leading to a toxic byproduct. 3. Synergistic toxic effect with another component in the media. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. (See Protocol 1)2. Test the compatibility of this compound with each supplement individually. (See Protocol 2)3. If using multiple supplements, test this compound with different combinations to identify the interacting component. |
| Precipitate forms in the culture medium after adding this compound. | 1. Poor solubility of this compound in the culture medium. 2. Interaction with a component in the serum or other supplements causing precipitation. | 1. Ensure the solvent used to dissolve this compound is compatible with your culture medium and is used at a minimal, non-toxic concentration. 2. Visually inspect the medium for precipitation after adding this compound in the absence of cells. (See Protocol 3)3. If precipitation occurs with a specific supplement, consider using a serum-free medium or an alternative supplement. |
| Inconsistent or unexpected experimental results. | 1. Variability in different lots of Fetal Bovine Serum (FBS). 2. Degradation of this compound in the culture medium over time. 3. Off-target effects of antibiotics on cellular processes. | 1. Test each new lot of FBS for its effect on your assay before use. 2. Determine the stability of this compound in your complete culture medium over the course of your experiment. 3. If possible, perform experiments in antibiotic-free medium, maintaining strict aseptic technique. |
| Altered cell signaling in the presence of this compound. | This compound may be modulating specific signaling pathways. | Investigate the effect of this compound on key signaling pathways relevant to your research, such as apoptosis, NF-κB, or MAPK pathways, using appropriate molecular biology techniques (e.g., Western blotting for key protein phosphorylation). (See Putative Signaling Pathway Diagram) |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium (with and without supplements to be tested)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Assessing Compatibility of this compound with a Specific Cell Culture Supplement
This protocol helps determine if a specific supplement (e.g., FBS, Penicillin-Streptomycin) alters the effect of this compound on cell viability.
Procedure:
-
Prepare two sets of 96-well plates as described in Protocol 1.
-
Plate 1 (Without Supplement): Prepare serial dilutions of this compound in a basal medium without the supplement being tested.
-
Plate 2 (With Supplement): Prepare identical serial dilutions of this compound in the complete medium containing the supplement.
-
Follow steps 3-7 from Protocol 1 for both plates.
-
Data Comparison: Compare the dose-response curves of this compound from both plates. A significant shift in the IC50 value or a change in the shape of the curve would indicate an interaction between this compound and the supplement.
Protocol 3: Visual Inspection for Precipitation
A simple yet crucial step to identify physical incompatibility.
Procedure:
-
Prepare your complete cell culture medium.
-
In a sterile tube, add this compound to the medium at the highest concentration you plan to use in your experiments.
-
Incubate the tube under the same conditions as your cell cultures (e.g., 37°C, 5% CO₂).
-
Visually inspect the medium for any signs of precipitation, cloudiness, or color change at various time points (e.g., 1, 4, 24 hours).
-
Compare with a control tube containing the medium without this compound.
Putative Signaling Pathway for this compound-Induced Apoptosis
While the exact signaling pathways affected by this compound in mammalian cells are not well-defined, based on studies of iodine and other quinoline derivatives, a putative pathway leading to apoptosis can be proposed. Molecular iodine has been shown to induce apoptosis in breast cancer cells. This diagram illustrates a potential mechanism.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Compatibility Testing
This diagram outlines the logical flow for assessing the compatibility of this compound with cell culture supplements.
Caption: Workflow for assessing this compound compatibility.
References
Validation & Comparative
Validating the Zinc Ionophore Activity of Iodoquine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro zinc ionophore activity of Iodoquine (Iodoquinol) and other well-characterized zinc ionophores, namely Clioquinol, PBT2, and Pyrithione. While this compound is recognized for its potential as a zinc ionophore, detailed in vitro quantitative data to facilitate a direct comparison with other agents is limited in the current scientific literature. This document summarizes the available experimental data for the comparator compounds and outlines the methodologies used to validate zinc ionophore activity, providing a framework for the evaluation of this compound.
Comparison of Zinc Ionophore Activity
The following table summarizes the in vitro zinc ionophore activity of Clioquinol, PBT2, and Pyrithione. A corresponding entry for this compound is included to highlight the current data gap.
| Compound | Cell Line(s) | Assay Type | Effective Concentration | Observed Effect |
| This compound (Iodoquinol) | Data not available | Data not available | Data not available | Reported to enhance zinc absorption, suggesting ionophore activity[1] |
| Clioquinol | Rat thymocytes | FluoZin-3 fluorescence | 10-300 nM | Concentration-dependent increase in intracellular zinc, with a bell-shaped dose-response curve[2] |
| Human cancer cell lines | Fluorescence microscopy | 50 µM (with ZnCl2) | Enhanced cytotoxicity and induction of apoptosis[3] | |
| PBT2 | Streptococcus uberis | MIC determination | MIC of 14.5 µM | Antibacterial activity, functions as a Zn2+/H+ ionophore leading to cellular zinc accumulation[4] |
| Human cancer cell lines | Not specified | Not specified | Investigated as a therapeutic, known to be a zinc and copper ionophore | |
| Pyrithione | A549 cells | FluoZin-3 AM fluorescence | 0.5 µM (with 50 µM Zn) | Immediate and strong increase in intracellular free zinc to over 40 nM[5] |
| Human keratinocytes | Zinquin fluorescence | 1 µM | 2.5-fold increase in intracellular free zinc within 5 minutes | |
| Human keratinocytes | ICP-MS | 500 nM | Almost 50% increase in intracellular zinc levels |
Experimental Protocols for Validating Zinc Ionophore Activity
The following are detailed methodologies for key experiments used to validate the zinc ionophore activity of a compound in vitro.
Intracellular Zinc Measurement using Fluorescent Probes
This is the most common method to assess zinc ionophore activity. It relies on fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to zinc ions.
a. FluoZin-3 AM Assay:
-
Principle: FluoZin-3 AM is a cell-permeant dye that is cleaved by intracellular esterases to the membrane-impermeant FluoZin-3, which fluoresces upon binding to zinc.
-
Materials:
-
Cell line of interest (e.g., A549, HeLa, PC-3)
-
FluoZin-3 AM (acetoxymethyl ester)
-
Test compound (e.g., this compound) and comparator ionophores
-
Zinc sulfate (ZnSO₄) or Zinc chloride (ZnCl₂)
-
TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) - a zinc chelator (for negative control)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 96-well plate and culture to the desired confluency.
-
Wash the cells with HBSS.
-
Load the cells with FluoZin-3 AM (typically 1-5 µM in HBSS) and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add HBSS containing the test compound at various concentrations, with and without the addition of a zinc salt (e.g., 10-50 µM ZnSO₄). Include controls: vehicle only, zinc salt only, and a known ionophore (e.g., Pyrithione) with zinc.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em ~494/516 nm for FluoZin-3) at different time points.
-
To determine the maximum fluorescence (Fmax), lyse the cells in the presence of a saturating concentration of zinc. To determine the minimum fluorescence (Fmin), add a high concentration of the zinc chelator TPEN.
-
-
Data Analysis: The change in fluorescence intensity over time indicates the rate and extent of intracellular zinc increase. The data can be expressed as a fold change over baseline or calibrated to intracellular zinc concentration using the Fmax and Fmin values.
b. Newport Green DCF Diacetate Assay:
-
Principle: Similar to FluoZin-3 AM, Newport Green DCF Diacetate is a cell-permeant dye that becomes fluorescent upon esterase cleavage and zinc binding. It is another option for monitoring intracellular zinc.
-
Procedure: The protocol is analogous to the FluoZin-3 AM assay, with appropriate adjustments for the dye concentration and excitation/emission wavelengths.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Principle: ICP-MS provides a highly sensitive and quantitative measurement of the total elemental content, including zinc, within a cell population.
-
Procedure:
-
Culture cells and treat them with the test compound and zinc as described for the fluorescence assays.
-
After the incubation period, wash the cells extensively with ice-cold PBS to remove extracellular zinc.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysate for normalization.
-
Digest the cell lysates with concentrated nitric acid.
-
Analyze the digested samples by ICP-MS to quantify the total zinc content.
-
-
Data Analysis: The results are typically expressed as the amount of zinc per microgram of protein or per million cells.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Zinc Ionophore Validation
Caption: Workflow for validating zinc ionophore activity in vitro.
Mechanism of Action of a Zinc Ionophore
Caption: How zinc ionophores increase intracellular zinc.
References
- 1. Diiodohydroxyquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Clioquinol targets zinc to lysosomes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increase of the Intracellular Zinc Concentration Leads to an Activation and Internalisation of the Epidermal Growth Factor Receptor in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Iodoquinol and Clioquinol as Zinc Ionophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoquinol (5,7-diiodo-8-hydroxyquinoline) and Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) are two structurally related 8-hydroxyquinoline derivatives that have garnered significant interest for their ability to act as zinc ionophores. By forming lipophilic complexes with zinc ions, they facilitate the transport of zinc across cellular membranes, thereby elevating intracellular zinc concentrations. This modulation of intracellular zinc homeostasis has profound implications for various cellular processes, leading to their investigation in diverse therapeutic areas, including cancer and neurodegenerative diseases. This guide provides a comprehensive comparative analysis of Iodoquinol and Clioquinol as zinc ionophores, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of Iodoquinol and Clioquinol as zinc-binding agents and cytotoxic compounds.
Table 1: Physicochemical and Zinc-Binding Properties
| Property | Iodoquinol (Diiodohydroxyquinoline) | Clioquinol |
| Molar Mass | 396.95 g/mol | 305.50 g/mol |
| Stoichiometry with Zinc (Metal:Ligand) | 1:1[1][2] | 1:2[3] |
| Conditional Stability Constant (log K) for Zinc Complex | Stability constants determined, with the order of stability being Zn²⁺ > Co²⁺ > Pb²⁺ > Mn²⁺ > Cd²⁺. The stability increases in less aqueous environments[1][2]. | 7.0 x 10⁸ M⁻² |
Table 2: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Iodoquinol (as Diiodohydroxyquinoline) | Clioquinol |
| Raji (human B-cell lymphoma) | Not explicitly found, but a study on analogues suggests it is less toxic than Clioquinol. | ~6 µM |
| Various Human Cancer Cell Lines | Data not available in a directly comparable format. | IC₅₀ values in the low micromolar range for eight different human cancer cell lines. |
Mechanism of Action and Signaling Pathways
Both Iodoquinol and Clioquinol exert their biological effects by increasing intracellular zinc levels, which in turn triggers specific signaling cascades leading to cellular responses such as apoptosis.
Clioquinol: Lysosome-Mediated Apoptosis
Clioquinol has been shown to act as a zinc ionophore, transporting zinc into cells and causing an accumulation of zinc within lysosomes. This influx of zinc into lysosomes leads to lysosomal membrane permeabilization (LMP). The disruption of lysosomal integrity releases cathepsins and other hydrolytic enzymes into the cytoplasm, initiating a cascade of events that culminate in apoptosis. A key step in this pathway is the cleavage of the pro-apoptotic protein Bid (BH3-interacting domain death agonist), which is a hallmark of lysosome-mediated cell death.
Iodoquinol: Putative Apoptotic Signaling
While the precise signaling pathway for Iodoquinol as a zinc ionophore leading to apoptosis is less defined, studies on molecular iodine, a component of Iodoquinol, suggest the induction of a caspase-independent, mitochondria-mediated apoptotic pathway. This involves the dissipation of mitochondrial membrane potential, a decrease in Bcl-2, and an up-regulation of Bax, leading to the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. It is plausible that the increased intracellular zinc resulting from Iodoquinol's ionophoretic activity contributes to this mitochondrial stress.
Experimental Protocols
Measurement of Intracellular Zinc Influx using Fluorescence Microscopy
This protocol describes a general method to visualize and quantify the ionophoretic activity of Iodoquinol and Clioquinol using a zinc-sensitive fluorescent probe, FluoZin-3.
Materials:
-
Iodoquinol and Clioquinol stock solutions (in DMSO)
-
Zinc chloride (ZnCl₂) solution
-
FluoZin-3, AM ester (stock solution in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Human cancer cell line (e.g., DU 145 prostate cancer cells)
-
96-well black-walled, clear-bottom imaging plates
-
Fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~494/516 nm for FluoZin-3)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well imaging plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution containing 1-5 µM FluoZin-3 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the FluoZin-3 loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with warm HBSS to remove extracellular dye.
-
Treatment:
-
Add HBSS containing the desired concentrations of Iodoquinol or Clioquinol and ZnCl₂ to the respective wells. Include control wells with vehicle (DMSO), ZnCl₂ alone, and ionophore alone.
-
Incubate the plate at 37°C.
-
-
Image Acquisition:
-
At various time points (e.g., 0, 15, 30, 60 minutes), acquire fluorescence images using the fluorescence microscope.
-
Use consistent imaging parameters (exposure time, gain) for all wells and time points.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells in each well using image analysis software (e.g., ImageJ).
-
Subtract the background fluorescence from a cell-free region.
-
Plot the change in fluorescence intensity over time for each treatment condition to compare the rate and extent of zinc influx mediated by Iodoquinol and Clioquinol.
-
Conclusion
Both Iodoquinol and Clioquinol function as zinc ionophores, effectively increasing intracellular zinc concentrations and inducing apoptosis in cancer cells. Clioquinol has been more extensively studied in this context, with a well-characterized mechanism involving lysosomal disruption. While Iodoquinol is also recognized for its zinc ionophore activity, particularly in the context of acrodermatitis enteropathica, detailed quantitative data and mechanistic studies on its pro-apoptotic effects as a zinc ionophore are less abundant.
The key differences lie in their stoichiometry with zinc and their specific intracellular targets and downstream signaling pathways. Clioquinol forms a 1:2 complex with zinc and primarily targets lysosomes, leading to caspase-dependent apoptosis. Iodoquinol forms a 1:1 complex with zinc, and its apoptotic mechanism may be more directly linked to mitochondrial dysfunction in a caspase-independent manner.
Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these two compounds as zinc ionophores in various disease models. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.
References
Iodoquinol vs. Paromomycin: A Comparative Review of In Vitro Efficacy Against Dientamoeba fragilis
For researchers and professionals in drug development, understanding the comparative efficacy of antimicrobial agents against pathogenic organisms is critical. This guide provides an objective comparison of the in vitro performance of iodoquinol and paromomycin against the protozoan parasite Dientamoeba fragilis, a common cause of gastrointestinal distress. The information presented is based on published experimental data to facilitate informed decisions in research and development.
Data Presentation: In Vitro Susceptibility
The in vitro susceptibility of Dientamoeba fragilis to iodoquinol and paromomycin has been evaluated in different studies, with results showing some variability. The following table summarizes the key quantitative data from these studies.
| Drug | Strain(s) | Metric | Concentration | Reference |
| Iodoquinol | ATCC 30948 | Minimal Amebicidal Concentration (MAC) | 128 µg/mL | Chan et al., 1994[1] |
| Four clinical isolates (Genotype 1) | Minimum Lethal Concentration (MLC) | 500 µg/mL | Stark et al., (year not specified in snippets)[2][3][4] | |
| Paromomycin | ATCC 30948 | Minimal Amebicidal Concentration (MAC) | 16 µg/mL | Chan et al., 1994[1] |
| Four clinical isolates (Genotype 1) | Minimum Lethal Concentration (MLC) | 500 µg/mL | Stark et al., (year not specified in snippets) |
Experimental Protocols
The methodologies employed in the key studies are crucial for interpreting the susceptibility data. The following are detailed protocols from the cited experiments.
Protocol 1: Chan et al., 1994
-
Organism and Culture: The study used Dientamoeba fragilis ATCC 30948, which was grown in a dixenic culture with Klebsiella pneumoniae and Bacteroides vulgatus. The culture medium used was TYGM-9 (ATCC medium 1171).
-
Susceptibility Testing: The activities of the antiparasitic drugs were assessed by counting viable D. fragilis trophozoites.
-
Viability Assessment: A hemacytometer was used for cell counting, and trypan blue exclusion was employed to determine the viability of the trophozoites.
-
Endpoint: The minimal amebicidal concentration (MAC) was determined as the lowest concentration of the drug that resulted in the death of all trophozoites.
Protocol 2: Stark et al.
-
Organism and Culture: Four clinical strains of D. fragilis (designated A, E, M, and V), all determined to be genotype 1, were used. The trophozoites were grown in a dixenic culture.
-
Drug Concentrations: The antiprotozoal compounds were tested at concentrations ranging from 2 µg/mL to 500 µg/mL.
-
Susceptibility Testing: The efficacy of the drugs was determined via cell counts of D. fragilis trophozoites.
-
Viability Assessment: Trophozoite counts were performed using Kova slides under a phase-contrast microscope at ×400 magnification.
-
Endpoint: The minimum lethal concentration (MLC) was defined as the drug concentration at which no trophozoites were observed over the 4-day treatment period.
Mechanisms of Action
While the precise mechanisms are not fully elucidated for Dientamoeba fragilis, the generally accepted mechanisms for these drugs are as follows:
Iodoquinol: The exact mechanism of action is not known. However, it is believed to be a luminal amebicide. One proposed mechanism is that as an 8-hydroxyquinoline, it chelates essential ferrous ions required for the parasite's metabolism. It may also act by disrupting the parasite's DNA function through intercalation and causing damage to the cell membrane.
Paromomycin: Paromomycin is an aminoglycoside antibiotic. Its mechanism of action is based on the inhibition of protein synthesis by binding to the 16S ribosomal RNA of the parasite.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro susceptibility testing of Dientamoeba fragilis.
References
- 1. Susceptibility testing of Dientamoeba fragilis ATCC 30948 with iodoquinol, paromomycin, tetracycline, and metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibility Testing of Dientamoeba fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility testing of Dientamoeba fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle: In Vitro Anti-Amoebic Efficacy of Iodoquinol and Metronidazole
For researchers and professionals in drug development, the effective treatment of amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant area of focus. The cornerstone of therapy has long been Metronidazole, a systemic amoebicide, often followed by a luminal agent to eradicate cysts. Among these luminal agents, Iodoquinol is a prominent choice. This guide provides a comparative analysis of the in vitro anti-amoebic activity of Iodoquinol and Metronidazole, supported by experimental data, to aid in understanding their respective potencies and mechanisms of action.
Executive Summary
Metronidazole is a potent systemic amoebicide effective against invasive trophozoites of Entamoeba histolytica, while Iodoquinol acts as a luminal agent, targeting the cyst and trophozoite stages within the intestine. In vitro studies demonstrate that Metronidazole exhibits significantly higher potency against E. histolytica trophozoites compared to Iodoquinol, as evidenced by its lower 50% inhibitory concentration (IC50). While both drugs are crucial in the comprehensive management of amoebiasis, their differing sites and mechanisms of action dictate their specific roles in therapy.
Data Presentation: In Vitro Susceptibility of Entamoeba histolytica
The following table summarizes the in vitro anti-amoebic activity of Iodoquinol and Metronidazole against the HM1:IMSS strain of Entamoeba histolytica. The data is derived from a comparative study by Gonzalez et al. (2018), which provides a direct comparison of the two compounds under identical experimental conditions.
| Drug | IC50 (µM) | Primary Site of Action |
| Metronidazole | 6.8 µM | Systemic (Tissues) |
| Iodoquinol | 45.2 µM | Luminal (Intestine) |
Experimental Protocols
The determination of the in vitro anti-amoebic activity of Iodoquinol and Metronidazole typically involves the following key steps:
1. Parasite Culture:
-
The HM1:IMSS strain of Entamoeba histolytica trophozoites is cultured axenically in TYI-S-33 medium supplemented with 10% adult bovine serum, 1% vitamin mix, and 1% penicillin-streptomycin solution.
-
Cultures are maintained at 37°C in screw-capped tubes.
2. Drug Preparation:
-
Stock solutions of Metronidazole and Iodoquinol are prepared by dissolving the compounds in dimethyl sulfoxide (DMSO).
-
Serial dilutions of each drug are then made using the culture medium to achieve the desired final concentrations for the assay.
3. In Vitro Susceptibility Assay (e.g., Microdilution Technique):
-
E. histolytica trophozoites in the logarithmic phase of growth are harvested and their concentration is adjusted to a standard density (e.g., 5 x 10^4 trophozoites/mL).
-
In a 96-well microtiter plate, the trophozoite suspension is exposed to varying concentrations of Iodoquinol and Metronidazole.
-
Control wells containing trophozoites with no drug and trophozoites with the solvent (DMSO) at the highest concentration used are included.
-
The plates are incubated under anaerobic conditions at 37°C for 72 hours.
4. Determination of IC50:
-
Following incubation, the viability of the trophozoites is assessed. This can be done using methods such as:
-
The percentage of inhibition of parasite growth is calculated for each drug concentration compared to the control.
-
The IC50 value, defined as the concentration of the drug that inhibits 50% of the parasite growth, is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Mechanisms of Action
The distinct activities of Metronidazole and Iodoquinol stem from their different mechanisms of action.
Metronidazole: Metronidazole is a prodrug that requires reductive activation within the anaerobic environment of the amoeba.[3] Once activated, its nitro group is reduced, forming highly reactive nitro radical anions. These radicals then bind to and disrupt the helical structure of the parasite's DNA, leading to strand breakage and ultimately, cell death.[3] This process is dependent on the presence of low redox potential electron-transport proteins, such as ferredoxin, found in anaerobic organisms.
Iodoquinol: The precise mechanism of action of Iodoquinol is not fully elucidated, but it is believed to exert its anti-amoebic effect through multiple pathways.[4] A primary proposed mechanism is the chelation of essential metal ions, such as iron, which are crucial for the parasite's metabolic enzymes. By sequestering these ions, Iodoquinol disrupts vital enzymatic processes. Another suggested mechanism involves the intercalation of the drug into the parasite's DNA, interfering with DNA replication and function.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Iodoquinol | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Iodoquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Pharmaceutical activity of a synthetic heterocyclic (C 15 H 12 N 5 OCl) compound on Entamoeba histolytica and Giardia lamblia - Obaid - Russian Journal of Infection and Immunity [iimmun.ru]
- 4. What is the mechanism of Diiodohydroxyquinoline? [synapse.patsnap.com]
Iodoquinol vs. Nitazoxanide: A Comparative Guide to Efficacy Against Intestinal Protozoa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Iodoquinol and Nitazoxanide against common intestinal protozoa. The information presented is based on available clinical and in-vitro studies to support research and drug development efforts in the field of anti-parasitic therapies.
Efficacy Overview
Nitazoxanide demonstrates a broad spectrum of activity against a range of intestinal protozoa, including Entamoeba histolytica, Giardia lamblia, and Cryptosporidium parvum. In contrast, Iodoquinol's primary clinical application is as a luminal amebicide for the treatment of Entamoeba histolytica infections. Limited recent clinical data is available to support its efficacy against G. lamblia and C. parvum.
Quantitative Efficacy Data
The following tables summarize the efficacy of Nitazoxanide and Iodoquinol against key intestinal protozoa based on clinical trial data.
Table 1: Efficacy of Nitazoxanide Against Intestinal Protozoa
| Protozoan Species | Study Population | Treatment Regimen | Clinical Response Rate | Parasitological Cure Rate | Citation(s) |
| Entamoeba histolytica | Adults & Adolescents | 500 mg twice daily for 3 days | 81% (resolution of diarrhea) | 94% (parasite-free) | [1][2][3] |
| Giardia lamblia | Children (2-11 years) | 100-200 mg twice daily for 3 days | 85% (resolution of diarrhea) | Not explicitly stated | [4] |
| Giardia lamblia | Adults | 500 mg twice daily for 3 days | Not explicitly stated | 95.2% | [5] |
| Cryptosporidium parvum | Immunocompetent Adults & Children (>12 months) | Varies (e.g., 500 mg twice daily for 3 days in adults) | Up to 80-100% (abatement of diarrhea) | Up to 93% (parasite clearance) |
Table 2: Efficacy of Iodoquinol Against Intestinal Protozoa
| Protozoan Species | Study Population | Treatment Regimen | Clinical Response Rate | Parasitological Cure Rate | Citation(s) |
| Entamoeba histolytica | Patients with acute enteric amebiasis | 630 mg every eight hours for one week (in combination with metronidazole) | 100% (completely treated) | 100% (negative stool test) | |
| Giardia lamblia | Not specified in recent clinical trials | Not specified in recent clinical trials | Data not available from recent trials | Data not available from recent trials | |
| Cryptosporidium parvum | Not applicable (in-vitro/animal studies on iodine suggest inefficacy) | Not applicable | Ineffective | Ineffective |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to allow for critical evaluation and replication.
Nitazoxanide for the Treatment of Giardiasis in Children
-
Study Design: A randomized, controlled clinical trial comparing a 3-day course of Nitazoxanide with a 5-day course of metronidazole.
-
Participants: 110 children (age 2-11 years) with diarrhea caused by Giardia intestinalis.
-
Intervention:
-
Nitazoxanide group: 100 mg twice daily for children aged 2-3 years; 200 mg twice daily for children aged 4-11 years, for 3 days.
-
Metronidazole group: 125 mg twice daily for children aged 2-5 years; 250 mg twice daily for children aged 6-11 years, for 5 days.
-
-
Outcome Measures:
-
Primary: Resolution of diarrhea, assessed 7 days after the start of treatment.
-
Secondary: Parasitological examination of two subsequent stool samples.
-
Nitazoxanide for the Treatment of Amebiasis
-
Study Design: A prospective, randomized, double-blind, placebo-controlled study.
-
Participants: Outpatients with intestinal amebiasis.
-
Intervention:
-
Nitazoxanide was administered twice daily for 3 days at doses of 500mg (age ≥12 years), 200mg (age 4-11 years), or 100mg (age 1-3 years).
-
-
Outcome Measures:
-
Resolution of symptoms four days after completion of therapy.
-
Absence of Entamoeba histolytica in two post-treatment stool specimens.
-
Iodoquinol in Combination Therapy for Amebiasis
-
Study Design: A clinical trial on patients with acute enteric amebiasis.
-
Participants: 45 patients suffering from acute enteric amebiasis.
-
Intervention: Each patient received 750 mg of metronidazole and 630 mg of iodoquinol every eight hours for one week.
-
Outcome Measures:
-
Complete treatment and absence of disease signs at the end of two weeks.
-
Negative stool test for Entamoeba histolytica (cyst and trophozoite) two weeks after cessation of therapy.
-
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of Nitazoxanide and Iodoquinol are visualized below.
Conclusion
Nitazoxanide stands out as a broad-spectrum agent with proven efficacy against E. histolytica, G. lamblia, and C. parvum. Its mechanism of action, the inhibition of the PFOR enzyme, is a well-defined target in anaerobic protozoa.
Iodoquinol remains a relevant therapeutic option, primarily for its role as a luminal agent in treating E. histolytica infections, often used sequentially after a tissue-active amebicide. Its efficacy against other major intestinal protozoa like Giardia and Cryptosporidium is not well-supported by recent clinical data. The proposed multi-faceted mechanism of action for Iodoquinol, including chelation of essential metals and disruption of DNA and membrane integrity, warrants further investigation to fully elucidate its anti-protozoal effects.
For drug development professionals, the broad-spectrum activity and well-defined target of Nitazoxanide may offer a more promising scaffold for the development of new anti-protozoal agents. Further research into the specific molecular interactions of Iodoquinol could also unveil novel targets for future drug design.
References
- 1. Treatment of diarrhea caused by Giardia intestinalis and Entamoeba histolytica or E. dispar: a randomized, double-blind, placebo-controlled study of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitazoxanide in the treatment of amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Randomized clinical study of nitazoxanide compared to metronidazole in the treatment of symptomatic giardiasis in children from Northern Peru - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling Iodoquine's Cellular Allies: A Guide to Target Cross-Validation with Genetic Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the cellular targets of the antimicrobial agent Iodoquine. Leveraging the precision of genetic knockout models, we explore a hypothetical framework for confirming its mechanism of action, supported by detailed experimental protocols and data interpretation.
This compound, a halogenated hydroxyquinoline, has a history of use in treating intestinal amoebiasis. While its amoebicidal activity is attributed to the chelation of essential metal ions and disruption of parasite DNA, its effects on human host cells are less understood.[1][2][3] The observed side effects of this compound, such as neurotoxicity and thyroid enlargement, suggest potential interactions with host proteins.[4][5] This guide outlines a systematic approach to identify and validate these hypothetical host targets using genetic knockout technologies, a cornerstone of modern drug development for ensuring therapeutic specificity and minimizing off-target effects.
The Power of Genetic Knockouts in Target Validation
Genetic knockout models, particularly those generated using CRISPR-Cas9 technology, offer a definitive way to probe a drug's mechanism of action. By completely ablating the expression of a putative target protein, researchers can assess whether the drug's effect is truly dependent on that protein. This "loss-of-function" approach provides a clear genetic null background to test a compound's activity.
Hypothetical Target: A Kinase in a Cancer Signaling Pathway
Given that numerous quinoline derivatives have been shown to target protein kinases involved in cell signaling, we will proceed with a hypothetical scenario where this compound is repurposed as an anti-cancer agent targeting "Kinase Z," a key regulator in a cancer-related signaling pathway.
Comparative Efficacy of this compound: Wild-Type vs. Knockout Models
The core of our cross-validation lies in comparing the cellular response to this compound in the presence and absence of its putative target, Kinase Z. The following table summarizes the expected quantitative data from such a study.
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) | p-ERK Levels (Relative to Control) |
| Wild-Type (WT) | DMSO (Control) | - | 100 ± 5 | 5 ± 1 | 1.0 ± 0.1 |
| This compound | 10 | 52 ± 6 | 35 ± 4 | 0.3 ± 0.05 | |
| This compound | 20 | 28 ± 4 | 62 ± 5 | 0.1 ± 0.02 | |
| Kinase Z KO | DMSO (Control) | - | 98 ± 5 | 6 ± 1 | 0.2 ± 0.04 |
| This compound | 10 | 95 ± 7 | 8 ± 2 | 0.2 ± 0.03 | |
| This compound | 20 | 92 ± 6 | 9 ± 2 | 0.2 ± 0.05 |
Data Interpretation: In this hypothetical dataset, this compound significantly reduces cell viability and induces apoptosis in wild-type cells. This effect is correlated with a decrease in the phosphorylation of ERK (p-ERK), a downstream marker of Kinase Z activity. Conversely, in the Kinase Z knockout (KO) cells, which already exhibit low basal p-ERK levels, this compound has a negligible effect on viability and apoptosis. This stark difference strongly suggests that the cytotoxic effect of this compound is mediated through its inhibition of Kinase Z.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings.
Generation of Kinase Z Knockout Cell Line using CRISPR-Cas9
-
Cell Line: A human cancer cell line endogenously expressing Kinase Z (e.g., HeLa, A549).
-
gRNA Design: At least two independent single-guide RNAs (sgRNAs) targeting early exons of the Kinase Z gene are designed using a publicly available tool to minimize off-target effects.
-
Vector Construction: The designed sgRNAs are cloned into a Cas9 expression vector that also contains a selectable marker (e.g., puromycin resistance).
-
Transfection: The Cas9-sgRNA plasmids are delivered into the host cells using a suitable transfection reagent.
-
Selection and Clonal Isolation: Transfected cells are selected using the appropriate antibiotic. Single-cell clones are then isolated and expanded.
-
Validation of Knockout:
-
Genomic DNA PCR and Sequencing: To confirm the presence of insertions or deletions (indels) at the target locus.
-
Western Blot: To confirm the complete absence of Kinase Z protein expression.
-
Cell Viability Assay
-
Cell Seeding: Wild-type and Kinase Z KO cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control for 48 hours.
-
Assay: Cell viability is assessed using a commercial MTS or MTT assay kit according to the manufacturer's instructions. Absorbance is measured using a plate reader.
-
Data Analysis: Viability is expressed as a percentage relative to the DMSO-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound or DMSO in 6-well plates for 24 hours.
-
Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) in binding buffer for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.
-
Data Analysis: The percentage of apoptotic cells is determined using flow cytometry analysis software.
Western Blot for Signaling Pathway Analysis
-
Protein Extraction: Following treatment with this compound for the desired time, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, it is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Band intensities are quantified using image analysis software.
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental logic and the biological context, the following diagrams are provided.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clioquinol: To harm or heal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodoquinol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Iodoquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Comparative Analysis of Iodoquine and Other 8-Hydroxyquinolines in Neurodegenerative Disease Research
A Guide for Researchers, Scientists, and Drug Development Professionals
The 8-hydroxyquinoline class of compounds has garnered significant interest in the field of neurodegenerative disease research, primarily for their ability to modulate metal homeostasis, a key factor implicated in the pathology of diseases like Alzheimer's. This guide provides a comparative analysis of Iodoquine, Clioquinol, and the second-generation compound, PBT2. We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide detailed protocols for key assays to support further research.
Overview of 8-Hydroxyquinolines
8-Hydroxyquinolines are heterocyclic compounds known for their metal-chelating properties.[1][2][3] This characteristic is central to their proposed therapeutic effects in neurodegenerative disorders, where the dysregulation of metal ions like copper, zinc, and iron is linked to the aggregation of proteins such as amyloid-beta (Aβ).[4][5] By chelating these metal ions, 8-hydroxyquinolines can interfere with the formation of toxic protein aggregates and reduce oxidative stress.
-
This compound (Diiodohydroxyquinoline): Traditionally used as an amoebicide, this compound's potential in neurodegenerative disease is less explored than its counterparts. Its primary known mechanism involves the chelation of ferrous ions essential for parasite metabolism.
-
Clioquinol (Iodochlorhydroxyquin): One of the most studied 8-hydroxyquinolines for Alzheimer's disease, Clioquinol has demonstrated the ability to inhibit metal-induced Aβ aggregation and has shown some promise in early clinical trials. However, concerns about its neurotoxicity have tempered enthusiasm.
-
PBT2: A second-generation 8-hydroxyquinoline, PBT2 was developed to improve upon the safety and efficacy profile of Clioquinol. It has also been investigated in clinical trials for Alzheimer's and Huntington's diseases.
Comparative Performance Data
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of this compound, Clioquinol, and PBT2.
Table 1: Metal Chelation and Aβ Aggregation Inhibition
| Compound | Metal Chelation/Binding | Aβ Aggregation Inhibition (IC₅₀) | Reference |
| This compound | Primarily chelates ferrous ions; specific binding affinities for Cu²⁺ and Zn²⁺ in the context of neurodegeneration are not well-documented. | Data not available in the reviewed literature. | |
| Clioquinol | Sequesters ~83% of Cu²⁺ from Aβ(1-42). | ~10 µM (for oligomer formation) | |
| PBT2 | Sequesters ~59% of Cu²⁺ from Aβ(1-42). | 5.1 µM |
Table 2: Neurotoxicity
| Compound | Cell Line | Neurotoxicity Metric (Concentration) | Effect | Reference |
| This compound | Rat model | N/A | Induced motor and sensory abnormalities. | |
| Clioquinol | Murine cortical neurons | 1-3 µM | ~40% cell death after 24 hours. | |
| SH-SY5Y neuroblastoma cells | 20 µM | Suppressed expression of mitochondrial respiratory chain components. | ||
| PBT2 | SH-SY5Y and HepG2 cells | 10 µM | Not cytotoxic. |
Signaling Pathways and Mechanisms of Action
The therapeutic and toxic effects of 8-hydroxyquinolines are rooted in their interaction with cellular signaling pathways, particularly those influenced by metal ion concentrations.
Metal Ionophore and Chelation Activity
Clioquinol and PBT2 act as metal ionophores, transporting metal ions like zinc and copper across cell membranes. This activity can help restore metal homeostasis, which is disrupted in neurodegenerative diseases. The chelation of extracellular metal ions, particularly copper, by Clioquinol and PBT2 can prevent these ions from promoting the aggregation of Aβ peptides into toxic oligomers and plaques.
Figure 1: Mechanism of 8-Hydroxyquinoline Metal Chelation and Ionophore Activity.
PBT2-Mediated Modulation of GSK3 and Calcineurin Signaling
PBT2 has been shown to modulate key signaling pathways involved in neuronal survival and function. By acting as a zinc ionophore, PBT2 increases intracellular zinc levels. This increase in intracellular zinc leads to the inhibition of the phosphatase calcineurin. Calcineurin normally dephosphorylates and activates Glycogen Synthase Kinase 3 (GSK3), a kinase implicated in tau hyperphosphorylation and neuronal apoptosis. Therefore, by inhibiting calcineurin, PBT2 leads to the inhibitory phosphorylation of GSK3, thereby promoting neuronal survival.
References
- 1. Clioquinol inhibits dopamine-β-hydroxylase secretion and noradrenaline synthesis by affecting the redox status of ATOX1 and copper transport in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clioquinol induces mitochondrial toxicity in SH-SY5Y neuroblastoma cells by affecting the respiratory chain complex IV and OPA1 dynamin-like GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Iodoquine's Effect on Intracellular Zinc Levels: A Comparative Guide to Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies for validating the effect of Iodoquine and other zinc ionophores on intracellular zinc levels using fluorescent sensors. We offer a comparative analysis of commonly used zinc ionophores, detailed experimental protocols, and the necessary tools for data visualization to support your research in cellular biology and drug development.
Performance Comparison of Zinc Ionophores
| Feature | This compound (Diiodohydroxyquinoline) | Clioquinol | PBT2 | Pyrithione |
| Chemical Class | 8-Hydroxyquinoline | 8-Hydroxyquinoline | 8-Hydroxyquinoline | N-oxide and thiol |
| Reported Efficacy | Increases zinc absorption and plasma levels.[1] | Confirmed zinc ionophore activity via fluorescence microscopy.[1] | Demonstrates potent zinc ionophore activity, increasing intracellular zinc by over 3-fold in certain conditions. | A widely used zinc ionophore in cell biology for establishing maximal fluorescence of zinc sensors. |
| Mechanism of Action | Forms a lipophilic complex with zinc, facilitating its transport across the cell membrane. | Forms a 2:1 complex with zinc to facilitate its transport, particularly to lysosomes.[1] | Functions as a Zn²⁺/H⁺ ionophore, exchanging extracellular zinc for intracellular protons. | Forms a 2:1 complex with zinc, enabling its transport across biological membranes. |
| Cellular Target | General increase in cytosolic zinc. | Tends to accumulate zinc in lysosomes.[1] | Increases cytosolic zinc, can disrupt metal ion homeostasis. | General increase in cytosolic zinc. |
| Common Applications | Treatment of amoebiasis, studied for zinc deficiency disorders.[1] | Investigated for neurodegenerative diseases like Alzheimer's. | Experimental therapeutic for neurodegenerative diseases and as an antimicrobial agent. | A standard laboratory tool for zinc transport studies. |
Validating Ionophore Activity with Fluorescent Zinc Sensors
A variety of fluorescent sensors are available to quantify changes in intracellular zinc levels. These sensors operate on different principles, such as "turn-on" fluorescence upon binding zinc or ratiometric changes in their emission spectra. The choice of sensor depends on the specific experimental requirements, including the expected zinc concentration and the desired sensitivity.
| Fluorescent Sensor | Type | Excitation (nm) | Emission (nm) | Key Characteristics |
| Zinpyr-1 (ZP1) | Turn-On | ~507 (Zn²⁺-bound) | ~526 | High affinity for zinc, bright fluorescence signal, and cell-permeable. Shows a 3 to 5-fold fluorescence enhancement upon zinc binding. |
| FluoZin-3 | Turn-On | ~494 | ~516 | High sensitivity for zinc with a dissociation constant (Kd) of approximately 15 nM. Cell-permeant AM ester form is available. |
| TSQ | Turn-On | ~360 | ~490 | One of the earlier and widely used zinc sensors. |
Signaling Pathway and Experimental Workflow
To effectively validate the activity of a zinc ionophore like this compound, a well-defined experimental workflow is crucial. This involves cell preparation, loading with a fluorescent zinc sensor, treatment with the ionophore, and subsequent imaging and data analysis.
Mechanism of Zinc Ionophore Action
Zinc ionophores like this compound are lipid-soluble molecules that can reversibly bind zinc ions. This binding creates a lipophilic complex that can diffuse across the hydrophobic lipid bilayer of the cell membrane, effectively shuttling zinc into the cell.
Caption: this compound facilitates the transport of zinc across the cell membrane.
Experimental Workflow for Validation
The following workflow outlines the key steps for validating the effect of a zinc ionophore on intracellular zinc levels using a fluorescent sensor.
Caption: A typical workflow for validating zinc ionophore activity.
Experimental Protocols
Below are detailed protocols for cell preparation, fluorescent sensor loading, and imaging to validate the effect of this compound on intracellular zinc levels.
Protocol 1: Cell Preparation and Staining with Zinpyr-1
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Zinpyr-1, AM ester
-
Anhydrous DMSO
-
This compound
-
Zinc Chloride (ZnCl₂)
-
Pyrithione (for positive control)
-
TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)enediamine) (for negative control)
-
Glass-bottom imaging dishes
Procedure:
-
Cell Seeding: Seed HEK293T cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of the experiment.
-
Zinpyr-1 Loading Solution: Prepare a 1 mM stock solution of Zinpyr-1, AM ester in anhydrous DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 5 µM in serum-free DMEM.
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the Zinpyr-1 loading solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Wash: Remove the loading solution and wash the cells twice with warm PBS to remove any extracellular sensor.
-
Imaging:
-
Add fresh, serum-free DMEM to the cells.
-
Acquire baseline fluorescence images using a fluorescence microscope with appropriate filters for Zinpyr-1 (Excitation: ~490 nm, Emission: ~530 nm).
-
Add this compound (e.g., 10 µM) with or without supplemental ZnCl₂ (e.g., 25 µM) to the cells.
-
Acquire images at regular time intervals (e.g., every 2 minutes) to monitor the change in intracellular fluorescence.
-
-
Controls:
-
Vehicle Control: Add the vehicle (e.g., DMSO) used to dissolve this compound to a separate dish of stained cells.
-
Positive Control (Maximum Fluorescence): Treat cells with a known zinc ionophore like Pyrithione (e.g., 5 µM) and a saturating concentration of ZnCl₂ (e.g., 100 µM).
-
Negative Control (Minimum Fluorescence): Treat cells with the zinc chelator TPEN (e.g., 50 µM) to chelate intracellular zinc.
-
Protocol 2: Data Analysis and Quantification
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual cells or regions of interest over time.
-
Background Subtraction: Subtract the background fluorescence from all measurements.
-
Normalization: Normalize the fluorescence intensity of treated cells to the baseline fluorescence (F/F₀) to represent the fold change in intracellular zinc.
-
Comparison: Compare the fluorescence changes induced by this compound with those of the vehicle control and other zinc ionophores tested under the same conditions.
-
Statistical Analysis: Perform appropriate statistical tests to determine the significance of the observed changes in fluorescence.
By following these protocols and utilizing the comparative data, researchers can effectively validate and characterize the zinc ionophore activity of this compound and other compounds of interest, contributing to a deeper understanding of their biological effects and therapeutic potential.
References
Safety Operating Guide
Proper Disposal of Iodoquinol: A Guide for Laboratory Professionals
The safe and compliant disposal of iodoquinol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage iodoquinol waste, ensuring adherence to regulatory standards and minimizing environmental impact.
Iodoquinol Hazard and Safety Summary
Iodoquinol is classified with acute oral, dermal, and inhalation toxicity, and can cause skin and eye irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2][3][4]
| Hazard Classification | Description | Primary Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Wear protective gloves, clothing, and respiratory protection. |
| Skin Irritation | Causes skin irritation. | Handle with gloves and wash hands thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation/damage. | Wear eye protection. In case of contact, rinse cautiously with water. |
| Environmental Hazard | Avoid release to the environment. Do not let product enter drains. | Contain spills and dispose of waste through approved channels. |
Step-by-Step Iodoquinol Disposal Protocol
The primary principle for iodoquinol disposal is to adhere to federal, state, and local regulations. Improper disposal, such as flushing down the drain, can lead to environmental contamination as wastewater treatment plants are often not equipped to remove such pharmaceutical compounds.
1. Waste Identification and Segregation:
-
Identify all waste streams containing iodoquinol, including pure compound, contaminated labware (e.g., gloves, weighing paper), and solutions.
-
Segregate iodoquinol waste from other chemical waste to ensure proper handling and disposal.
2. Spill Management:
-
In case of a spill, avoid creating dust.
-
Wear appropriate PPE, including respiratory protection.
-
Collect the spilled material using non-sparking tools and place it in a suitable, closed, and properly labeled container for disposal.
-
Clean the spill area thoroughly.
3. Preferred Disposal Method: Chemical Waste Collection:
-
The most appropriate method for disposing of iodoquinol from a laboratory setting is through a licensed chemical waste disposal contractor.
-
Package the iodoquinol waste in a sealed, clearly labeled container. The label should include "Hazardous Waste," the name "Iodoquinol," and any other information required by your institution's environmental health and safety (EHS) department.
-
Store the waste container in a designated, secure area until it is collected by the disposal service.
4. Alternative Disposal for Small Quantities (if permitted and no take-back program is available):
-
For trace amounts, if institutional and local guidelines permit, the following procedure for household pharmaceutical disposal can be adapted. Note: This is not the preferred method for laboratory-generated waste.
-
Do not flush iodoquinol down the toilet or drain.
-
Mix the iodoquinol with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the chemical less appealing to children and pets and prevents scavenging from the trash.
-
Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.
-
Dispose of the sealed container in the regular municipal solid waste.
-
Remove or obscure all personal information from the original container before recycling or discarding it.
Iodoquinol Disposal Workflow
Caption: Logical workflow for the proper disposal of iodoquinol waste.
References
Personal protective equipment for handling Iodoquine
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Iodoquine, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.
This compound, also known as Iodoquinol, is an antiprotozoal agent used in the treatment of amebiasis[1]. While effective in its therapeutic role, it presents hazards that necessitate careful handling. It is classified as harmful if swallowed and can cause serious eye damage and skin irritation[2][3][4].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side shields.[5] |
| Chemical Splash Goggles | To be worn when a splash hazard exists. | |
| Full Face Shield | Recommended when the potential for significant splashing exists. | |
| Hand Protection | Gloves | Nitrile or other impervious gloves are required. |
| Body Protection | Lab Coat | A standard lab coat is required to be worn. |
| Respiratory Protection | Respirator | Use in areas with inadequate ventilation or when dust may be generated. |
Handling and Storage Protocols
Proper handling and storage are crucial to prevent contamination and accidental exposure.
| Procedure | Guideline |
| Handling | - Avoid generating dust. - Work in a well-ventilated area or under a chemical fume hood. - Do not eat, drink, or smoke in the handling area. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly closed container. - Keep in a cool, dry, and well-ventilated place. - Protect from light. - Store away from strong oxidizing agents and strong acids. |
Emergency Procedures and First Aid
Immediate and appropriate response to an exposure is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention. |
Spill and Disposal Management
A clear plan for managing spills and disposing of this compound waste is essential for laboratory safety and environmental protection.
| Aspect | Procedure |
| Spill Response | - Evacuate the area. - Wear appropriate PPE. - Avoid generating dust during clean-up. - Use non-sparking tools. - Collect spilled material into a suitable, closed container for disposal. |
| Disposal | - Dispose of contents and container in accordance with all local, regional, national, and international regulations. |
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
